7-Hydroxy-3,4,8-trimethylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBLUSRSAGXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238801 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91963-11-0 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-3,4,8-trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document details the core synthesis mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in nature and are known for their broad range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of interest for its potential biological activities and as a scaffold for the synthesis of more complex molecules. The primary and most efficient method for the synthesis of this and other similar coumarins is the Pechmann condensation.
The Pechmann Condensation: Core Synthesis Mechanism
The synthesis of this compound is achieved through the Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-ketoester. In this specific case, the reaction involves the condensation of 2,5-dimethylresorcinol with ethyl 2-methylacetoacetate in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
The mechanism of the Pechmann condensation can be summarized in the following key steps:
-
Transesterification: The phenolic hydroxyl group of 2,5-dimethylresorcinol attacks the carbonyl group of the ethyl 2-methylacetoacetate, leading to a transesterification reaction and the formation of a β-keto ester of the phenol.
-
Intramolecular Hydroxyalkylation (Cyclization): The activated aromatic ring of the phenol then undergoes an intramolecular electrophilic attack on the ketone carbonyl of the ester intermediate. This step results in the formation of a new heterocyclic ring.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable, conjugated coumarin ring system.
Caption: Pechmann condensation for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,5-Dimethylresorcinol | C₈H₁₀O₂ | 138.16 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Crushed Ice/Distilled Water | H₂O | 18.02 |
Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethylresorcinol (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3-5 eq) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
A precipitate of the crude this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.
-
Dry the purified product under vacuum.
Alternative Catalysts and Conditions
Several alternative acid catalysts can be employed for the Pechmann condensation, often offering milder reaction conditions and improved yields. These include:
-
Amberlyst-15: A solid acid catalyst that allows for easier work-up.
-
Phosphoric Acid (PPA): Can lead to shorter reaction times.
-
Lewis Acids (e.g., ZnCl₂, AlCl₃): Can also effectively catalyze the reaction.
Microwave-assisted synthesis using a solid acid catalyst like Amberlyst-15 has been shown to significantly reduce reaction times and improve yields for similar coumarin syntheses.[1]
Data Presentation
The following tables summarize the key physical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molar Mass | 204.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 278-280 °C |
| CAS Number | 91963-11-0 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully | - | - | - |
| available in | - | - | - |
| searched results | - | - | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data [3]
| Chemical Shift (ppm) | Assignment |
| Data not fully | - |
| available in | - |
| searched results | - |
IR (Infrared) Spectroscopy Data [3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (hydroxyl group) |
| ~1700 | C=O stretch (lactone) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 204.0786 | [M]⁺ |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
The Pechmann condensation provides a robust and efficient route for the synthesis of this compound from readily available starting materials. The use of strong acid catalysis is essential for the key transesterification, cyclization, and dehydration steps. While a specific detailed protocol for this exact molecule is not widely published, established procedures for analogous compounds provide a clear and reliable framework for its successful synthesis. The analytical data presented in this guide are crucial for the proper identification and characterization of the final product, ensuring its purity and suitability for further research and development applications.
References
Spectral Properties of 7-Hydroxy-3,4,8-trimethylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed spectral data, experimental methodologies, and visualizations of relevant biological pathways.
Introduction
This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives widely found in nature. Coumarins and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant properties.[1][2] The specific compound, this compound, has been identified as an inhibitor of melanin production, suggesting its potential application in dermatology and cosmetology.[3][4] A thorough understanding of its spectral properties is fundamental for its identification, characterization, and further development in various scientific and medicinal applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [5] |
| Molecular Weight | 204.22 g/mol | [5] |
| CAS Number | 91963-11-0 | [5] |
| Melting Point | 278-280 °C | [3] |
| IUPAC Name | 7-hydroxy-3,4,8-trimethylchromen-2-one | [5] |
Spectral Data
This section details the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: Specific ¹H and ¹³C NMR chemical shifts for this compound were not explicitly available in the provided search results. The tables are formatted for the inclusion of such data when available.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Table 3: UV-Vis Absorption and Fluorescence Emission Data for 7-Hydroxy-4-methylcoumarin (as a proxy)
| Parameter | Wavelength (nm) | Solvent | Source |
| UV-Vis Absorption (λmax) | 322 | Methanol | [6] |
| Fluorescence Excitation (λex) | 360 | Not Specified | [7] |
| Fluorescence Emission (λem) | 448 | Not Specified | [7] |
The fluorescence of 7-hydroxycoumarins is known to be sensitive to the solvent environment due to phenomena such as excited-state proton transfer (ESPT).[8]
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the mass-to-charge ratio of molecules, providing information about the molecular weight and elemental composition. The mass spectrum of the parent compound, 7-hydroxycoumarin, shows a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for 7-Hydroxycoumarin (as a proxy)
| m/z | Relative Intensity (%) | Assignment | Source |
| 162 | 100 | [M]⁺ | [9] |
| 134 | ~60 | [M-CO]⁺ | [9] |
| 105 | ~20 | [M-CO-CHO]⁺ | [9] |
| 77 | ~30 | [C₆H₅]⁺ | [9] |
Note: This data is for the parent 7-hydroxycoumarin. The mass spectrum of this compound would exhibit a molecular ion peak at m/z 204, corresponding to its molecular weight.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers aiming to reproduce or adapt these analytical techniques.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of the coumarin derivative.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or a mixture of water and methanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to prepare a stock solution.
-
Preparation of Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Spectral Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima of the coumarin derivative.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to record the fluorescence emission spectrum and identify the emission maximum (λem).
-
Data Analysis: Record the excitation and emission maxima.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes shimming, tuning, and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Process the raw data (e.g., Fourier transformation, phase correction, baseline correction) to obtain the final spectra.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI for LC-MS, EI for GC-MS).
-
Mass Analysis: Analyze the resulting ions using the mass analyzer to obtain the mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to gain structural information.
Biological Activity and Signaling Pathways
7-Hydroxycoumarin derivatives are known to exhibit a wide range of biological activities. The target compound, this compound, has been specifically identified as an inhibitor of melanin production.[3][4] While the precise molecular pathway for this specific derivative is not extensively detailed in the available literature, the broader class of 7-hydroxycoumarins has been shown to possess anti-inflammatory and antimicrobial properties.[1][2][10]
Anti-inflammatory Activity of 7-Hydroxycoumarins
Many 7-hydroxycoumarin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A generalized pathway is depicted below.
Caption: Generalized anti-inflammatory mechanism of 7-hydroxycoumarins.
This diagram illustrates that 7-hydroxycoumarins can inhibit the activation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[11][12]
Antimicrobial Activity of 7-Hydroxycoumarins
The antimicrobial action of coumarins can involve several mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase.[13][14]
Caption: Potential antimicrobial mechanisms of 7-hydroxycoumarins.
Conclusion
This technical guide has provided a detailed summary of the currently available spectral data for this compound and its closely related analogs. The compiled information on its physicochemical properties, NMR, UV-Vis, fluorescence, and mass spectral characteristics, along with standardized experimental protocols, serves as a foundational resource for its further investigation and application. The exploration of its biological activities, particularly as a melanin inhibitor and the broader anti-inflammatory and antimicrobial potential of the 7-hydroxycoumarin scaffold, highlights the therapeutic promise of this class of compounds. Further research is warranted to fully elucidate the specific spectral properties and biological mechanisms of this compound.
References
- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. This compound | 91963-11-0 [chemicalbook.com]
- 4. This compound 97 91963-11-0 [sigmaaldrich.com]
- 5. This compound | C12H12O3 | CID 5397195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 8. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 7-Hydroxycoumarin [webbook.nist.gov]
- 10. sunankalijaga.org [sunankalijaga.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]
- 14. biolmolchem.com [biolmolchem.com]
An In-depth Technical Guide to 7-Hydroxy-3,4,8-trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy-3,4,8-trimethylcoumarin, a substituted coumarin derivative. It details its chemical and physical properties, provides a well-established synthetic methodology, and explores its biological activities, with a particular focus on its role as a melanin inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as 3,4,8-trimethylumbelliferone, is a solid, white to off-white compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 91963-11-0 | [2] |
| Molecular Formula | C₁₂H₁₂O₃ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Melting Point | 278-280 °C (lit.) | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Synthesis
Experimental Protocol: Pechmann Condensation (Adapted for this compound)
This protocol is adapted from the established synthesis of 7-hydroxy-4-methylcoumarin.[3][4]
Materials:
-
2,5-Dimethylresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice
Procedure:
-
In a flask, combine 2,5-dimethylresorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.5 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (or polyphosphoric acid) to the mixture while maintaining the temperature below 10 °C.[3]
-
After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 20-25 minutes if using PPA at 75-80°C, or up to 22 hours with sulfuric acid).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
Reaction Workflow
Caption: Pechmann condensation for the synthesis of this compound.
Biological Activity: Melanin Inhibition
This compound is known to be an inhibitor of melanin production. While specific quantitative data on its inhibitory potency (e.g., IC₅₀ value) is not available in the searched literature, the mechanism of action can be inferred from studies on structurally similar coumarin derivatives. The primary target for melanin inhibition is the enzyme tyrosinase.
Tyrosinase Inhibition Assay Protocol
The following is a general protocol for assessing the tyrosinase inhibitory activity of compounds like this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475-490 nm at regular time intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining the tyrosinase inhibitory activity.
Potential Signaling Pathways in Melanogenesis Inhibition
While the direct inhibitory effect on tyrosinase is a primary mechanism, coumarin derivatives can also modulate intracellular signaling pathways that regulate melanin synthesis. Although the specific pathways for this compound are not detailed in the available literature, studies on the structurally similar 7-hydroxy-4-methylcoumarin, which enhances melanogenesis, provide insights into the key regulatory pathways that could be targeted for inhibition. These include the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways. It is plausible that this compound exerts its inhibitory effect by modulating these pathways in the opposite manner to its melanogenesis-enhancing counterpart.
Caption: Potential signaling pathways involved in melanin inhibition.
Applications
Based on its properties and biological activity, this compound has potential applications in several areas:
-
Dermatology and Cosmetics: As a melanin inhibitor, it could be investigated for use in topical formulations for the treatment of hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.
-
Organic Synthesis: It serves as a useful building block for the synthesis of more complex molecules and derivatives.
-
Research Tool: Its inhibitory effect on melanin production makes it a valuable tool for studying the mechanisms of melanogenesis.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin corrosion/irritation: Category 2 (Causes skin irritation)
-
Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a coumarin derivative with established physical and chemical properties and a clear synthetic route via the Pechmann condensation. Its primary biological activity of interest is the inhibition of melanin production, likely through the direct inhibition of tyrosinase and potential modulation of key signaling pathways. This technical guide provides a foundational understanding of this compound, offering valuable information for researchers and professionals engaged in the development of novel therapeutic and cosmetic agents. Further research is warranted to quantify its inhibitory potency and fully elucidate its mechanism of action at the molecular level.
References
Quantum Yield of 7-Hydroxy-3,4,8-trimethylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum yield of 7-Hydroxy-3,4,8-trimethylcoumarin and related derivatives. It includes a compilation of photophysical data, detailed experimental protocols for quantum yield determination, and visualizations of relevant biological signaling pathways and experimental workflows.
Quantitative Photophysical Data
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| 7-Hydroxy-3-(p-methoxyphenyl)coumarin (6d) | Phosphate-buffered saline (pH 7.4) | 0.25 | [1] |
| 3-(4-Bromophenyl)-7-hydroxycoumarin (7) | Not specified | 0.32 | [1] |
| 7-Hydroxycoumarin (Umbelliferone) | Methanol | 0.08 |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound, such as this compound, relative to a well-characterized standard.
Materials and Instrumentation
-
Spectrofluorometer: Capable of recording excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade (e.g., ethanol, cyclohexane).
-
Reference Standard: A compound with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Coumarin 1 in ethanol (Φ = 0.73).
-
Test Compound: this compound.
Procedure
-
Solution Preparation:
-
Prepare stock solutions of the reference standard and the test compound in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound with absorbances in the range of 0.02 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectra of all prepared solutions to determine their absorbance at the selected excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the excitation and emission slits are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the reference standard and the test compound.
-
Determine the slope (gradient) of the linear fit for each plot.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the test compound.
-
m_ref is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.
-
η_sample is the refractive index of the solvent used for the test compound.
-
η_ref is the refractive index of the solvent used for the reference standard.
-
-
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway Modulated by 7-Hydroxy-4-methylcoumarin
While specific signaling pathways for this compound are not detailed, the closely related compound 7-hydroxy-4-methylcoumarin (7H-4M) has been shown to enhance melanogenesis in B16-F10 melanoma cells through the modulation of several key signaling pathways.[2] This provides a relevant biological context for the 7-hydroxycoumarin scaffold.
References
The Diverse Biological Activities of Substituted Trimethylcoumarins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted trimethylcoumarins, a fascinating class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these promising molecules, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several substituted trimethylcoumarins have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Data
The efficacy of various substituted trimethylcoumarins against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one | Leukemia (CCRF-CEM) | 1.88 | [1] |
| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one | Leukemia (MOLT-4) | 1.92 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted trimethylcoumarin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Visualizing Anticancer Mechanisms
Substituted coumarins often exert their anticancer effects by modulating critical signaling pathways. While specific pathways for trimethylcoumarins are still under extensive investigation, related coumarin derivatives have been shown to influence pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell survival and proliferation.[2][3]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted trimethylcoumarins have shown promise in this area, exhibiting inhibitory activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3,4,7-Tri substituted coumarin derivatives | S. typhi | 10 | [4] |
| 3,4,7-Tri substituted coumarin derivatives | P. aeruginosa | 10 | [4] |
| 3,4,7-Tri substituted coumarin derivatives | E. coli | 10 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Compound Preparation: Prepare a stock solution of the substituted trimethylcoumarin and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Antimicrobial Workflow
The process of screening for and characterizing the antimicrobial activity of novel compounds like substituted trimethylcoumarins follows a systematic workflow.
References
- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
7-Hydroxy-3,4,8-trimethylcoumarin: An Evaluation of its Role in Melanogenesis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the potential of 7-Hydroxy-3,4,8-trimethylcoumarin as a modulator of melanin production. Initial inquiries into this compound suggested its role as a melanin production inhibitor. However, a thorough review of the available scientific literature reveals a significant lack of direct evidence for this inhibitory activity. In contrast, extensive research on the closely related and structurally similar compound, 7-hydroxy-4-methylcoumarin (7H-4M), demonstrates a consistent and well-documented role in the enhancement of melanogenesis.
This document will therefore:
-
Clarify the current scientific understanding of the effects of 7-hydroxy-coumarin derivatives on melanin production.
-
Present a detailed analysis of the available data for 7-hydroxy-4-methylcoumarin as a melanin synthesis enhancer.
-
Provide a general overview of the melanin synthesis pathway and established mechanisms of melanin inhibition for context.
-
Outline experimental protocols for assessing melanogenesis in vitro.
-
Include visualizations of relevant signaling pathways and experimental workflows.
Given the discrepancy between the initial query and the scientific evidence, this paper will focus on the data-supported role of the 7-hydroxy-coumarin scaffold in promoting melanogenesis, while also providing a foundational understanding of melanin inhibition for the target audience.
The 7-Hydroxy-Coumarin Scaffold and Melanogenesis: A Contradictory Landscape
While this compound is commercially available and listed as a melanin production inhibitor by some suppliers, there is a notable absence of peer-reviewed scientific studies to substantiate this claim. Extensive database searches have not yielded any quantitative data, experimental protocols, or mechanistic studies demonstrating an inhibitory effect of this specific compound on tyrosinase activity or melanin synthesis in cellular models.
Conversely, a significant body of research exists for the analogous compound, 7-hydroxy-4-methylcoumarin (7H-4M). These studies consistently indicate that 7H-4M stimulates melanin production in B16-F10 melanoma cells.[1][2] This stimulatory effect is concentration-dependent and is associated with an increase in intracellular tyrosinase activity.[1][2]
This whitepaper will proceed with a detailed examination of the evidence for 7-hydroxy-4-methylcoumarin as a pro-melanogenic agent, as it represents the most robustly characterized example of how this particular coumarin scaffold interacts with the melanin synthesis machinery.
Quantitative Data: The Pro-Melanogenic Effects of 7-Hydroxy-4-Methylcoumarin (7H-4M)
The following tables summarize the quantitative effects of 7H-4M on melanin content and tyrosinase activity in B16-F10 melanoma cells, as reported in the literature.
| Concentration of 7H-4M (µM) | Melanin Content (% of Control) | Reference |
| 25 | Increased | [3] |
| 50 | Increased | [3] |
| 100 | ~250% | [3] |
| Concentration of 7H-4M (µM) | Tyrosinase Activity (% of Control) | Reference |
| 25 | Increased | [3] |
| 50 | Increased | [3] |
| 100 | ~250% | [3] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., 7-hydroxy-4-methylcoumarin) or a vehicle control. Alpha-melanocyte-stimulating hormone (α-MSH) is often used as a positive control for melanogenesis stimulation.
Melanin Content Assay
-
After the desired treatment period (e.g., 72 hours), the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are harvested and lysed using a solution of 1N NaOH containing 10% DMSO.
-
The cell lysates are incubated at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
The absorbance of the lysates is measured at a wavelength of 405-475 nm using a spectrophotometer.
-
The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay such as the BCA assay.
Intracellular Tyrosinase Activity Assay
-
Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100).
-
The lysates are centrifuged to remove cellular debris.
-
The protein concentration of the supernatant is determined.
-
An equal amount of protein from each sample is added to a 96-well plate.
-
A solution of L-DOPA, the substrate for tyrosinase, is added to each well.
-
The plate is incubated at 37°C, and the formation of dopachrome is measured by reading the absorbance at 475 nm at regular intervals.
-
Tyrosinase activity is expressed as a percentage of the untreated control.
Western Blot Analysis
-
Cells are treated with the test compound for a specified duration (e.g., 48 hours for protein expression studies).
-
Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key proteins in the melanogenesis pathways (e.g., MITF, Tyrosinase, TRP-1, TRP-2, p-PKA, p-CREB, p-ERK, p-JNK, p-p38, p-Akt).
-
The membrane is then incubated with a suitable HRP-conjugated secondary antibody.
-
Protein bands are detected using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro assessment of melanogenesis.
Signaling Pathways in Melanogenesis
General Overview of Melanin Synthesis
Melanin synthesis, or melanogenesis, is a complex process that occurs in melanosomes within melanocytes. The key enzyme in this pathway is tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of enzymatic and non-enzymatic reactions involving tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (TRP-2). The expression of these melanogenic enzymes is primarily regulated by the microphthalmia-associated transcription factor (MITF).
Caption: The core enzymatic steps of melanin biosynthesis.
Signaling Pathways Modulated by 7-Hydroxy-4-Methylcoumarin (7H-4M)
Studies on 7H-4M have elucidated its mechanism of action in promoting melanogenesis. It appears to modulate several key signaling pathways that converge on the activation of MITF.
-
PKA/CREB Pathway: 7H-4M has been shown to upregulate the phosphorylation of cAMP-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB then activates the transcription of the MITF gene, leading to increased expression of melanogenic enzymes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated. 7H-4M upregulates the phosphorylation of c-Jun N-terminal kinases (JNK) and p38, while downregulating the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2] The downregulation of ERK is particularly associated with an increase in tyrosinase activity.
-
PI3K/Akt/GSK-3β Pathway: 7H-4M downregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) cascade.[2] Inhibition of Akt phosphorylation is known to promote melanogenesis.
Caption: Signaling pathways modulated by 7H-4M to enhance melanogenesis.
Conclusion
The available scientific evidence does not support the classification of this compound as a melanin production inhibitor. In contrast, the closely related compound, 7-hydroxy-4-methylcoumarin, has been demonstrated to be a potent enhancer of melanogenesis in vitro. Its mechanism of action involves the modulation of several key signaling pathways, including the PKA/CREB, MAPK, and PI3K/Akt pathways, all of which converge on the upregulation of the master melanogenic transcription factor, MITF.
For researchers and drug development professionals interested in the modulation of pigmentation, the 7-hydroxy-coumarin scaffold may be of greater interest as a potential agent for the treatment of hypopigmentation disorders rather than for skin lightening. Further research is required to determine if the specific substitutions on this compound alter its activity in a manner that is contrary to what has been observed for 7-hydroxy-4-methylcoumarin. Until such data is available, claims of its inhibitory effects should be treated with caution. This guide provides a robust framework for the continued investigation of this class of compounds and their effects on melanin synthesis.
References
The Nexus of Electrons and Bioactivity: A Technical Guide to the Electronic Structure of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties. The biological and photophysical characteristics of these compounds are intrinsically linked to their electronic structure. Understanding and predicting these electronic properties through theoretical studies is paramount for the rational design of novel and more potent therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the electronic structure of coumarin derivatives, supported by experimental validation protocols and quantitative data.
Core Theoretical Concepts: A Quantum Mechanical Approach
The electronic structure of coumarin derivatives is primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent and widely adopted method. DFT calculations provide a robust framework for understanding molecular geometry, electronic distribution, and spectroscopic properties.
Key Computational Methods
-
Geometry Optimization: The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The most commonly used functional for this purpose is B3LYP, often paired with basis sets such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. They help identify electrophilic and nucleophilic sites, which are critical for understanding intermolecular interactions, such as drug-receptor binding.
-
Time-Dependent Density Functional Theory (TD-DFT): To predict the electronic absorption spectra (UV-Vis spectra) of coumarin derivatives, TD-DFT calculations are employed. This method provides information about excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.
Quantitative Insights into the Electronic Properties of Coumarin Derivatives
The following table summarizes key electronic properties calculated for a selection of coumarin derivatives using DFT methodologies. These values provide a quantitative basis for comparing the electronic behavior of different derivatives and correlating it with their biological activities.
| Coumarin Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Coumarin | -6.83 | -1.63 | 5.20 | 4.65 | [1] |
| 7-Hydroxycoumarin (Umbelliferone) | -6.23 | -1.52 | 4.71 | 5.32 | [2] |
| 7-Methoxycoumarin (Herniarin) | -6.15 | -1.41 | 4.74 | 5.58 | [2] |
| 6-Nitrocoumarin | -7.89 | -3.13 | 4.76 | 7.98 | [3] |
| 4-Hydroxycoumarin | -6.77 | -1.55 | 5.22 | 3.11 | [2] |
| 3-Acetyl-7-methoxycoumarin | -6.42 | -2.18 | 4.24 | 6.21 | [2] |
Experimental Protocols for Validation of Theoretical Models
Theoretical calculations must be validated by experimental data to ensure their accuracy and predictive power. The following are detailed methodologies for key experiments used to characterize coumarin derivatives.
Synthesis of Coumarin Derivatives
Pechmann Condensation for 7-Hydroxy-4-methylcoumarin:
-
Reactants: Resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst: Concentrated sulfuric acid.
-
Procedure:
-
Chill a mixture of resorcinol and ethyl acetoacetate in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the mixture into crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
-
Characterization: The synthesized compound is characterized by its melting point and spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR).
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Mix a small amount of the dried coumarin derivative with potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.
-
Analysis: Identify characteristic vibrational frequencies, such as the C=O stretching of the lactone ring (typically around 1720-1740 cm-1), C=C stretching of the aromatic ring, and O-H stretching (for hydroxylated derivatives). Compare the experimental frequencies with the theoretically calculated vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the coumarin derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Record 1H-NMR and 13C-NMR spectra.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure. Compare the experimental chemical shifts with those calculated using the GIAO (Gauge-Including Atomic Orbital) method in DFT.
UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Analysis: Determine the wavelength of maximum absorption (λmax). Compare this value with the excitation energies calculated using TD-DFT.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (coumarin derivative) to a biological target (e.g., an enzyme or receptor).
Protocol for Molecular Docking using AutoDock Vina:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the coumarin derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
Define the rotatable bonds and save the ligand in PDBQT format using ADT.
-
-
Grid Box Generation:
-
Define the binding site on the target protein by creating a grid box that encompasses the active site residues.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, which will generate multiple binding poses for the ligand within the protein's active site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Visualizing Workflows and Relationships
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: A typical workflow for the theoretical and experimental study of coumarin derivatives.
Caption: Relationship between electronic properties and antioxidant activity of coumarins.
Caption: A streamlined workflow for molecular docking studies of coumarin derivatives.
Conclusion
The integration of theoretical and experimental approaches provides a powerful paradigm for the study of coumarin derivatives. Quantum chemical calculations, particularly DFT, offer profound insights into the electronic structure that governs their biological activity. This technical guide has outlined the core computational methods, provided quantitative data for key electronic parameters, detailed essential experimental validation protocols, and visualized the intricate workflows and relationships involved in this field of research. By leveraging these methodologies, researchers and drug development professionals can accelerate the discovery and design of novel coumarin-based therapeutic agents with enhanced efficacy and specificity.
References
Discovery and Isolation of Novel Hydroxycoumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxycoumarins, a prominent class of benzopyran-2-one derivatives, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of novel hydroxycoumarins, with a focus on compounds derived from marine fungi. It details the methodologies for extraction, purification, and structure elucidation, and presents quantitative data on their biological activities. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds through key signaling pathways, offering a roadmap for the development of new therapeutic agents.
Introduction
Coumarins are a diverse family of naturally occurring and synthetic heterocyclic compounds.[1] Among them, hydroxycoumarins are distinguished by the presence of one or more hydroxyl groups on their core structure, which significantly influences their biological properties.[1] These compounds have been reported to exhibit a broad spectrum of activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects.[2][3] The ongoing exploration of unique ecological niches, such as the marine environment, has led to the discovery of novel hydroxycoumarins with potent biological activities, making them promising candidates for drug discovery.[4][5]
This guide will use a case-study approach, focusing on the discovery of novel hydroxycoumarins from marine-derived fungi, to illustrate the key experimental processes and data analysis involved in this field of research.
Discovery of Novel Hydroxycoumarins: A Marine Fungus Case Study
The discovery of novel bioactive compounds often begins with the screening of organisms from unique environments. Marine fungi, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[5]
Source Organism
A notable example is the isolation of novel coumarins from Penicillium sp. ZH16, an endophytic fungus obtained from a mangrove plant in the South China Sea.[1] Endophytic fungi reside within the tissues of living plants, and their symbiotic relationship often leads to the production of unique secondary metabolites.
Fermentation and Extraction
The production of bioactive compounds by fungi is highly dependent on the culture conditions. To induce the expression of the biosynthetic gene clusters responsible for hydroxycoumarin production, the fungus is typically cultivated in a nutrient-rich medium.
Experimental Protocol: Fungal Fermentation and Extraction
-
Inoculation and Culture: A pure culture of Penicillium sp. ZH16 is inoculated into a liquid fermentation medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks. The flasks are then incubated on a rotary shaker at a controlled temperature (e.g., 28°C) for a specified period (e.g., 14-21 days) to allow for fungal growth and metabolite production.
-
Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and the broth are then extracted separately with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites.
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification Workflow
The crude extract obtained from the fungal culture is a complex mixture of various compounds. A systematic purification process, typically involving multiple chromatographic steps, is required to isolate the individual hydroxycoumarins.
Caption: General workflow for the isolation and purification of novel hydroxycoumarins.
Experimental Protocol: Isolation and Purification
-
Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. The column is eluted with a stepwise gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to yield several fractions.
-
Column Chromatography (CC): The fractions showing promising activity in preliminary bioassays are further purified by repeated column chromatography on silica gel or Sephadex LH-20, using isocratic or gradient elution with appropriate solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure hydroxycoumarins.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Methodologies for Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of its three-dimensional structure and absolute stereochemistry.
Biological Activity and Quantitative Data
Novel hydroxycoumarins isolated from marine fungi have demonstrated a range of biological activities, including potent antiviral effects. The antiviral activity of these compounds is typically evaluated against various viral strains, such as influenza A virus (IAV).
Table 1: Antiviral Activity of a Novel Hydroxycoumarin Derivative
| Virus Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 7.7 | > 50 | > 6.5 |
| Influenza A/HK/8/68 (H3N2) | Plaque Reduction Assay | 5.2 | > 50 | > 9.6 |
IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. For antiviral hydroxycoumarins, a key target is the influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.
Caption: Inhibition of influenza virus neuraminidase by a novel hydroxycoumarin.
Mechanism of Neuraminidase Inhibition:
Neuraminidase cleaves sialic acid residues on the surface of the host cell, which allows the newly formed viral particles to be released and infect other cells.[6] Novel hydroxycoumarins can act as neuraminidase inhibitors by binding to the active site of the enzyme, thereby preventing it from carrying out its function.[1] This leads to the aggregation of virions on the cell surface and a reduction in viral propagation.
Conclusion
The discovery and isolation of novel hydroxycoumarins from unique natural sources, such as marine-derived fungi, represent a promising frontier in the search for new therapeutic agents. The systematic application of modern chromatographic and spectroscopic techniques is essential for the successful isolation and characterization of these compounds. Furthermore, detailed in vitro and in vivo studies are necessary to elucidate their biological activities and mechanisms of action. The insights gained from this research will pave the way for the development of novel hydroxycoumarin-based drugs for the treatment of a wide range of diseases.
References
- 1. A new furanocoumarin from the mangrove endophytic fungus Penicillium sp. (ZH16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Metabolites: The Emerging Hotspot of Antiviral Compounds as Potential Candidates to Avert Viral Pandemic Alike COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral fungal metabolites and some insights into their contribution to the current COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Frontiers | Anti-Diabetic Indole-Terpenoids From Penicillium sp. HFF16 Isolated From the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]
The Rising Potential of Trimethylcoumarin Derivatives in Antioxidant Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant agents to combat oxidative stress-related diseases is a paramount focus in modern drug discovery. Among the myriad of heterocyclic compounds, coumarins and their derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including significant antioxidant potential.[1][2] This in-depth technical guide delves into the core of investigating the antioxidant capabilities of trimethylcoumarin derivatives, providing a comprehensive overview of their mechanism of action, detailed experimental protocols for evaluation, and a summary of key quantitative data.
The Chemical Rationale for Antioxidant Activity
Coumarins, belonging to the benzopyrone family, exhibit antioxidant properties primarily through their ability to scavenge free radicals and chelate transition metals.[3][4] The antioxidant capacity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus.[1][5] Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3), can enhance the radical scavenging activity by stabilizing the resulting phenoxyl radical through resonance.[5] The presence of multiple hydroxyl or methoxy groups, particularly in ortho or para positions, is often associated with potent antioxidant effects.[3][6]
Trimethylcoumarin derivatives, as the name suggests, possess three methyl groups attached to the core coumarin scaffold. These electron-donating methyl groups are postulated to contribute to the overall antioxidant potential of the molecule.
Mechanisms of Antioxidant Action
The antioxidant effects of coumarin derivatives are multifaceted, extending beyond simple radical scavenging. Key mechanisms include:
-
Direct Radical Scavenging: Coumarins can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating the damaging free radical chain reactions.[3][7]
-
Metal Chelation: Certain coumarin derivatives can chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing their participation in the Fenton reaction, a major source of hydroxyl radicals.[3][4]
-
Modulation of Cellular Signaling Pathways: A crucial aspect of the antioxidant activity of coumarins involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like certain coumarins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.[8][9]
Quantitative Assessment of Antioxidant Potential
The antioxidant activity of trimethylcoumarin derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 1: Antioxidant Activity of Selected Coumarin Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(4-aminophenyl)ethylidene) acetohydrazide [M1] | - (Qualitatively active) | Ascorbic Acid | - | [2][10] |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide [M2] | - (Qualitatively active) | Ascorbic Acid | - | [2][10] |
| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one (C3) | Qualitatively active, but lower than BHT | Butyl HydroxyToluene (BHT) | - | [11] |
| Compound 4 (a coumarin derivative) | 10 | Ascorbic Acid | 33.48 | [4][12] |
| Compound 5 (a coumarin derivative) | 42.90 | Ascorbic Acid | 33.48 | [4][12] |
Note: Data specifically for trimethylcoumarin derivatives is limited in the reviewed literature. The table presents data for other methylated and substituted coumarins to provide context for their antioxidant potential.
Detailed Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial. The following sections provide detailed methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common methods for evaluating antioxidant activity.[2][5] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[5][13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[2][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (trimethylcoumarin derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[14] This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Prepare stock solutions of the trimethylcoumarin derivatives and the standard antioxidant in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[2]
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the test sample or standard solution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
For the control, add the same volume of methanol instead of the test sample.
-
For the blank, add methanol instead of both the test sample and the DPPH solution.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][14]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[2][5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method suitable for both hydrophilic and lipophilic antioxidants.[13]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[13] The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[13][15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compounds (trimethylcoumarin derivatives)
-
Standard antioxidant (e.g., Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]
-
Preparation of Test Samples: Prepare a series of dilutions of the trimethylcoumarin derivatives and the standard antioxidant in the appropriate solvent.
-
Assay:
-
Add a small volume of the test sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1.0 mL).[15]
-
Mix thoroughly.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[15]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant and is measured by the change in absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (trimethylcoumarin derivatives)
-
Standard (e.g., Ferrous sulfate or Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare dilutions of the test compounds and standard in the appropriate solvent.
-
Assay:
-
Add a small volume of the test sample or standard (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).
-
For the blank, use the solvent instead of the test sample.
-
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the standard (e.g., FeSO₄). The FRAP value of the sample is determined from the standard curve and is usually expressed as µM Fe(II) equivalents or TEAC.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding.
References
- 1. japer.in [japer.in]
- 2. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 3. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Evaluation of New Coumarins as Antitumor and Antioxidant Applicants [jmchemsci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Structure-activity relationship of 7-hydroxycoumarins
An In-depth Technical Guide on the Structure-Activity Relationship of 7-Hydroxycoumarins
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comprehensive analysis of 7-hydroxycoumarin and its derivatives, a class of compounds renowned for their broad pharmacological potential. By systematically summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a critical resource for advancing the rational design of novel 7-hydroxycoumarin-based therapeutics.
Anticancer Activity
Derivatives of 7-hydroxycoumarin have demonstrated significant cytotoxic potential across a variety of human cancer cell lines.[1] The anticancer effects are often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1] Understanding the SAR of these compounds is crucial for developing effective and targeted cancer therapies.
Structure-Activity Relationship Insights
The anticancer potency of 7-hydroxycoumarin derivatives is highly dependent on the nature and position of substituents on the coumarin scaffold. Key SAR findings from multiple studies are summarized below:
-
Substitution at C3: The introduction of a long alkyl chain at the C3 position of a 7,8-dihydroxy-4-methylcoumarin core significantly boosts cytotoxic activity. For instance, a derivative with an n-decyl chain at C3 shows potent activity against K562, LS180, and MCF-7 cell lines.[2] This enhancement is likely due to increased lipophilicity, which improves the compound's ability to penetrate cell membranes.[1]
-
Substitution at C4: The nature of the substituent at the C4 position plays a critical role. For example, 4-trifluoromethyl-6,7-dihydroxycoumarin is a highly potent inhibitor of the anti-apoptotic protein Mcl-1.[3] In contrast, a C4 phenyl derivative was found to have low activity as a CYP2A6 inhibitor, suggesting that C4 modifications can also influence selectivity.[4]
-
Hydroxyl Group Configuration: The position and number of hydroxyl groups are paramount. Dihydroxycoumarins, particularly those with hydroxyl groups at the C6 and C7 (6,7-dihydroxycoumarin) or C7 and C8 (7,8-dihydroxycoumarin) positions, exhibit significantly enhanced activity. For instance, 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin are potent inhibitors of Mcl-1.[3] The inhibitory effect of coumarin on the growth of chemically induced mammary tumors was found to be weaker than that of its metabolite, 7-hydroxycoumarin.[5]
-
Acetylation of Hydroxyl Groups: Acetylation of the hydroxyl groups can modulate activity. 7,8-diacetoxy-4-methylcoumarin (7,8-DAMC) derivatives bearing ethoxycarbonylmethyl or ethoxycarbonylethyl moieties at the C3 position represent another active subgroup.[2] However, acetylation of the 7-hydroxy group has been shown to suppress the ability of the compound to modulate certain functions of human neutrophils.[6]
-
Halogenation: The introduction of halogens can also enhance anticancer activity. For example, 6-bromo-4-bromomethyl-7-hydroxycoumarin displayed notable cytotoxic effects against several cancer cell lines.[2]
-
Hybrid Molecules: Fusing the 7-hydroxycoumarin scaffold with other biologically active molecules, such as gallic acid, has yielded novel esters with antiproliferative activity against human leukemia (HL-60) and prostate cancer (DU145) cell lines.[7] These hybrid compounds were found to have similar or greater activity than gallic acid alone.[7]
Quantitative Data: Cytotoxic Activity of 7-Hydroxycoumarin Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative 7-hydroxycoumarin derivatives against various human cancer cell lines.
| Compound ID/Description | C3-Substituent | C6-Substituent | C7-Substituent | C8-Substituent | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) | NCI-H23 (Lung) | SW620 (Colon) | Reference |
| 1 | H | H | OH | H | - | - | 10.31 | 15.56 | - | - | - | [8] |
| 2 | CH₃ | H | OH | H | - | - | - | - | - | - | - | [8] |
| 3 | n-Decyl | H | OH | OH | 42.4 | 25.2 | 25.1 | - | - | - | - | [2] |
| 4 | H | Br | OH | H | - | - | - | - | - | - | - | [2] |
| 5d | - | - | O-(CH₂)₄-CONHOH | - | - | - | - | - | Potent | Potent | Potent | [9] |
| 5e | - | - | O-(CH₂)₅-CONHOH | - | - | - | - | - | Potent | Potent | Potent | [9] |
| 7k | - | - | O-benzyl-CONHOH | - | - | - | - | - | Potent | Potent | Potent | [9] |
| Compound 2e | - | - | OH | - | - | - | 6.85 | - | - | - | - | [10] |
| Compound 2d | - | - | OH | - | - | - | - | 10.75 | - | - | - | [10] |
| Compound 5 | - | - | OH | - | - | - | 0.68 | 1.9 | - | - | - | [10] |
| Compound 3f | - | - | OH | - | - | - | 0.6 | - | - | - | - | [10] |
Note: '-' indicates data not available. "Potent" indicates significant activity as reported in the source without specific IC₅₀ values.
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[2]
-
Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized coumarin derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Control wells receive DMSO at the same final concentration.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
Antimicrobial Activity
7-Hydroxycoumarin and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[11] Their potential is underscored by their ability to overcome drug resistance, a growing global health concern. The antimicrobial efficacy of these compounds can be significantly influenced by their structural features, making SAR studies essential for the development of new and effective antimicrobial drugs.
Structure-Activity Relationship Insights
The antimicrobial activity of 7-hydroxycoumarin derivatives is intricately linked to the substituents on the coumarin ring. Key findings include:
-
General Activity: Many synthesized 7-hydroxycoumarin derivatives show good to moderate activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, and Gram-negative bacteria such as Salmonella typhimurium.[10][11]
-
Substituents at C8: The introduction of specific moieties at the C8 position of the 7-hydroxycoumarin scaffold can lead to potent antimicrobial agents. For example, derivatives synthesized through the Knoevenagel condensation of 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides have shown enhanced antifungal activity against Candida albicans and Aspergillus niger, and enhanced antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[12]
-
O-alkenoyl Derivatives: A series of 7-O-coumarinyl alkenoates, synthesized from 7-hydroxycoumarin and fatty acids, were evaluated for their antimicrobial activity. Among them, 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate and 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate were identified as the most potent antibacterial and antifungal compounds.[13]
-
Thiosemicarbazide and Thiazolidinone Moieties: The incorporation of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the biological properties of coumarins.[14] In a study, coumarinyl thiosemicarbazides demonstrated potent antifungal and antioxidant activity.[14] Generally, 4-thiazolidinones showed better antifungal activity than thiosemicarbazides against foodborne mycotoxigenic fungi.[14]
-
Fluorinated Derivatives: A series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and evaluated for their antifungal activity against various plant pathogens.[15]
-
Coumarin-Triazole Hybrids: Molecular hybridization is a powerful strategy in drug design. Coumarin-1,2,3-triazole hybrids have been developed and assessed for their antitubercular activity.[16] The SAR from one study concluded that a bromo substitution at the 7-position of the coumarin ring, along with a 4-chlorophenyl group at the 6-position of a pyrimidine ring, was critical for the inhibition of tested bacterial and fungal strains.[16][17]
Quantitative Data: Antimicrobial Activity of 7-Hydroxycoumarin Derivatives
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration in mg/mL or µg/mL) of representative 7-hydroxycoumarin derivatives.
| Compound ID/Description | Test Organism | MIC | Reference |
| General 7-Hydroxycoumarin Derivatives | Salmonella typhimurium | 0.0024 - 1.25 | [10] |
| Listeria monocytogenes | 0.0024 - 1.25 | [10] | |
| Micrococcus luteus | 0.0024 - 1.25 | [10] | |
| 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide | Candida albicans | Enhanced Activity | [12] |
| Aspergillus niger | Enhanced Activity | [12] | |
| Escherichia coli | Enhanced Activity | [12] | |
| Staphylococcus aureus | Enhanced Activity | [12] | |
| Pseudomonas aeruginosa | Enhanced Activity | [12] | |
| 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acryl amide | Candida albicans | Enhanced Activity | [12] |
| Aspergillus niger | Enhanced Activity | [12] | |
| Escherichia coli | Enhanced Activity | [12] | |
| Staphylococcus aureus | Enhanced Activity | [12] | |
| Pseudomonas aeruginosa | Enhanced Activity | [12] | |
| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Various Bacteria & Fungi | Most Potent | [13] |
| 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate | Various Bacteria & Fungi | Most Potent | [13] |
Note: "Enhanced Activity" and "Most Potent" indicate significant activity as reported in the source without specific MIC values.
Experimental Protocols
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[10]
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), to obtain a stock solution of a known concentration.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding appropriate volumes of the stock solution to molten agar before it solidifies. A control plate without any compound is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10⁸ CFU/mL).
-
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 24-48 hours at 37°C).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria on the agar plate.
This is another common method for assessing antimicrobial activity.[17]
-
Inoculum Preparation and Seeding: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A control disc impregnated with the solvent is also used.
-
Incubation: The plates are incubated under suitable conditions for the microorganism to grow.
-
Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial potency of the compound.
Mandatory Visualizations
Enzyme Inhibition
The 7-hydroxycoumarin scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors. These derivatives have been shown to target a range of enzymes implicated in various diseases, including cancer, inflammation, and metabolic disorders.
Inhibition of Cytochrome P450 2A6 (CYP2A6)
CYP2A6 is a crucial enzyme involved in the metabolism of nicotine and various procarcinogens. Inhibiting this enzyme is a potential strategy for smoking cessation and cancer prevention.
-
Importance of Hydroxyl Groups: The presence and position of hydroxyl groups are critical for CYP2A6 inhibition. The rank order of potency for hydroxy substitution is C6 > C7 > C8.[18]
-
Potent Inhibitors: 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin are potent inhibitors of CYP2A6.[18] In fact, 6,7-dihydroxycoumarin shows inhibitory potency comparable to the positive control, methoxalen.[4]
-
Effect of Other Substituents: The introduction of either hydrophobic or hydrophilic substituents at the C4, C6, and C8 positions generally leads to a decrease in CYP2A6-inhibiting activity.[18] The extent of this decrease depends on the size and electrical charge of the substituent. A C4 phenyl derivative, for instance, exhibits low inhibitory activity.[4]
| Compound | Substitution Pattern | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 6,7-dihydroxycoumarin | Hydroxy at C6 | 0.39 | 0.25 | [4][18] |
| 7,8-dihydroxycoumarin | Hydroxy at C8 | 4.61 | 3.02 | [4][18] |
| Methoxsalen (Positive Control) | - | 0.43 | 0.26 | [4][18] |
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
MIF is a pro-inflammatory cytokine with tautomerase enzymatic activity, and it plays a role in various inflammatory diseases and cancer.
-
Substitution at C3: Phenyl substitution at the C3 position of the 7-hydroxycoumarin ring enhances potency compared to derivatives with an ester or amide functionality at this position.[19][20] This is attributed to favorable interactions with a hydrophobic surface at the rim of the MIF active site.[19][20]
-
Para-Phenyl Substitutions: Bulky and weakly electron-withdrawing groups at the para-position of the C3-phenyl ring are favorable for inhibitory potency.[19][20]
-
Most Potent Inhibitor: Based on these SAR insights, a derivative with a para-benzoic acid functionality on the C3-phenyl ring was designed and found to be the most potent inhibitor in its series, with a Kᵢ value in the low nanomolar range.[19][20] This compound is believed to bind both in the active site and at the hydrophobic edge.[20]
| Compound | C3-Substituent | Kᵢ (µM) | Reference |
| 2 | Ester | 12.4 | [19] |
| 6a | Phenyl | 1.17 | [19] |
| 7 | 4-Carboxyphenyl | 0.018 | [19][20] |
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes. Certain isoforms, like CA IX, are associated with tumors and represent important anticancer targets.
-
Selective Inhibition: A series of carboxamide derivatives of 6- and 7-substituted coumarins were found to be effective and selective inhibitors of the tumor-associated isoform hCA IX, with weak inhibition of the widespread cytosolic isoforms hCA I and II.[21][22]
-
Potent hCA IX Inhibitors: Several compounds from this series exhibited Kᵢ values in the low nanomolar range for hCA IX.[21][22]
-
Dual Inhibition: Some derivatives, such as compounds 4b and 5b from the cited study, demonstrated dual inhibition of both hCA IX and lipoxygenase (LOX).[21][22]
| Compound | Kᵢ for hCA IX (nM) | Reference |
| 4b | 30.2 - 30.5 | [21][22] |
| 5b | 30.2 - 30.5 | [21][22] |
Experimental Protocols
-
Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., CYP2A6, MIF, CA IX) is prepared in an appropriate buffer. A solution of the enzyme's specific substrate is also prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the 7-hydroxycoumarin derivative (the inhibitor) for a specific period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time. This can be done using various techniques, such as spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve. The inhibition constant (Kᵢ) can be calculated using models like the Michaelis-Menten equation and its variations for different inhibition types.
Mandatory Visualizations
Antioxidant Activity
Hydroxycoumarins are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-induced damage, a key factor in aging and various diseases.
Structure-Activity Relationship Insights
-
Role of Hydroxyl Groups: The number and position of hydroxyl groups on the coumarin ring are the most critical factors determining antioxidant activity. The presence of a free hydroxyl group is essential.[6]
-
Monohydroxycoumarins: Monohydroxycoumarin derivatives have been shown to display excellent antioxidant capacity against peroxyl radicals, with values comparable to or better than the standard antioxidant Trolox and known flavonoids like quercetin.[23][24]
-
Dihydroxycoumarins: Compounds with catechol (e.g., 6,7-dihydroxy or 7,8-dihydroxy) or resorcinol moieties exhibit high hydroxyl radical-scavenging properties.[23][24]
-
Effect of Acetylation: Acetylation of the free hydroxyl group has been shown to suppress the biological effects, including the antioxidant activity, of 7-hydroxycoumarin.[6]
-
Thiosemicarbazide Derivatives: The introduction of a thiosemicarbazide moiety to the 7-hydroxy-4-methylcoumarin scaffold can significantly enhance antioxidant activity. Some of these derivatives have shown scavenging activity against DPPH and galvinoxyl radicals that is comparable or even superior to ascorbic acid.[14]
Quantitative Data: Antioxidant Activity
The following table summarizes the antioxidant activity of representative 7-hydroxycoumarin derivatives from various assays.
| Compound/Derivative Class | Assay | Result | Reference |
| Monohydroxycoumarins | ORAC (vs. Peroxyl Radicals) | Better than Trolox | [23][24] |
| Dihydroxycoumarins (Catechol/Resorcinol type) | vs. Hydroxyl Radicals | High Scavenging Activity | [23][24] |
| Coumarinyl Thiosemicarbazides | DPPH Radical Scavenging | Same or better than Ascorbic Acid | [14] |
| Galvinoxyl Radical Scavenging | Same or better than Ascorbic Acid | [14] |
Experimental Protocols
This is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
-
Preparation of Solutions: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of the test compounds at various concentrations are also prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution. A control is prepared with methanol instead of the test compound solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Mandatory Visualizations
Conclusion
The 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of therapeutic agents with a wide array of biological activities. This guide has systematically explored the structure-activity relationships of 7-hydroxycoumarin derivatives in the contexts of anticancer, antimicrobial, enzyme inhibitory, and antioxidant activities.
The key determinant of biological activity is the substitution pattern on the coumarin ring. Specific modifications at the C3, C4, C6, C7, and C8 positions can dramatically enhance potency and selectivity for various biological targets. The presence and configuration of hydroxyl groups are particularly critical, often serving as essential pharmacophoric features. Furthermore, the strategic creation of hybrid molecules and the introduction of diverse functional groups such as halogens, alkyl chains, and heterocyclic moieties have proven to be effective strategies for optimizing the therapeutic potential of these compounds.
The quantitative data, detailed experimental protocols, and visual diagrams of pathways and workflows provided herein offer a solid foundation for researchers, scientists, and drug development professionals. This comprehensive resource is intended to facilitate the rational design of new and improved 7-hydroxycoumarin-based therapeutics to address a range of unmet medical needs. Further investigation into the mechanisms of action and in vivo efficacy of the most promising derivatives is warranted to translate these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumour activity of coumarin and 7-hydroxycoumarin against 7,12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery | MDPI [mdpi.com]
- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-3,4,8-trimethylcoumarin as a Fluorescent Probe in Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxy-3,4,8-trimethylcoumarin is a fluorescent molecule belonging to the coumarin family. Coumarin derivatives are widely utilized in biological research as fluorescent probes due to their sensitivity to the local microenvironment, high quantum yields, and amenability to chemical modification. The fluorescence of 7-hydroxycoumarins is often influenced by factors such as solvent polarity, pH, and binding to macromolecules, making them valuable tools for studying cellular processes. This document provides detailed protocols for the use of this compound in fluorescence microscopy for live-cell imaging, including a representative application in the detection of intracellular reactive oxygen species (ROS).
Physicochemical and Spectroscopic Properties
Proper handling and storage of this compound are crucial for maintaining its integrity and performance. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 91963-11-0 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 278-280 °C | [2][3][4] |
| Solubility | Soluble in DMSO and other organic solvents | [5][6] |
| Storage | Store at 2-8°C, protected from light | [3] |
While specific excitation and emission maxima for this compound are not extensively documented in the provided search results, the spectral properties of similar 7-hydroxycoumarin derivatives can provide a starting point for experimental setup. For instance, 7-hydroxy-4-methylcoumarin exhibits excitation around 337-365 nm.[7][8]
| Spectral Property | Estimated Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~350 - 380 | This is a typical range for 7-hydroxycoumarin derivatives. Optimal excitation should be determined empirically. |
| Emission Maximum (λem) | ~440 - 480 | The emission of 7-hydroxycoumarins is often in the blue to cyan region and can be sensitive to the cellular environment. It is recommended to acquire a full emission spectrum to determine the precise maximum in the experimental system.[5][9] |
Experimental Protocols
The following protocols are representative methods for using this compound in fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Preparation of Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the solid compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: General Live-Cell Staining
This protocol describes a general method for staining live cells to visualize the intracellular distribution of the probe.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., PBS) to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and experimental conditions.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue excitation filter).[5] Acquire images at the optimal excitation and emission wavelengths determined for your instrument.
Protocol 3: Detection of Intracellular ROS
7-hydroxycoumarin derivatives can act as fluorescent probes for detecting oxidative stress through their interaction with reactive oxygen species (ROS).[5] This protocol provides a framework for using this compound to monitor changes in intracellular ROS levels.
-
Cell Preparation: Follow steps 1 and 2 from Protocol 2.
-
Induction of Oxidative Stress: Treat cells with a known ROS inducer (e.g., hydrogen peroxide or menadione) at a concentration and for a duration known to elicit an oxidative stress response in the specific cell type. A negative control group treated with an antioxidant (e.g., N-acetylcysteine) and an untreated control group should be included.
-
Staining: After treatment, proceed with the staining procedure as described in steps 3 and 4 of Protocol 2.
-
Imaging and Analysis: Acquire fluorescence images from all experimental groups. Quantify the mean fluorescence intensity of individual cells or cell populations. An increase in fluorescence intensity in the ROS-induced group compared to the control group would indicate that the probe is sensitive to oxidative stress.
Visualizations
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for staining live cells with this compound for fluorescence microscopy.
Caption: General workflow for live-cell staining with this compound.
Conceptual Signaling Pathway for ROS Detection
This diagram illustrates a conceptual pathway for the detection of intracellular ROS using a 7-hydroxycoumarin-based probe.
Caption: Conceptual pathway for ROS detection using a fluorescent probe.
References
- 1. This compound | C12H12O3 | CID 5397195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 91963-11-0 [sigmaaldrich.com]
- 3. This compound CAS#: 91963-11-0 [m.chemicalbook.com]
- 4. This compound | 91963-11-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
Application of 7-Hydroxy-3,4,8-trimethylcoumarin as a Fluorescent Probe in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3,4,8-trimethylcoumarin is a fluorescent probe belonging to the coumarin family, a class of compounds widely recognized for their utility in biological imaging. These molecules are valued for their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. The presence of the hydroxyl group at the 7-position is crucial for its fluorescent properties, while the methyl groups at positions 3, 4, and 8 enhance its lipophilicity and can influence its photophysical characteristics and intracellular distribution. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for live-cell imaging, with a primary focus on its potential application in detecting oxidative stress.
Principle of Action
While specific data for this compound is limited, based on the known reactivity of structurally similar 7-hydroxycoumarin derivatives, its primary application as a fluorescent probe in live cells is likely for the detection of reactive oxygen species (ROS). The electron-rich phenol moiety can be oxidized by ROS, leading to a change in the fluorescence properties of the coumarin core. This change, often a decrease in fluorescence intensity (quenching), can be quantified to determine the level of oxidative stress within the cell.
Data Presentation
Table 1: Photophysical Properties of 7-Hydroxycoumarin Derivatives
| Property | 7-Hydroxy-4-methylcoumarin | 7-Hydroxy-3-phenylcoumarin Derivative (Compound 7) | General 7-Hydroxycoumarin |
| Excitation Maximum (λex) | ~320 nm (in water) | 355 nm (in PBS)[1] | ~386 nm[2] |
| Emission Maximum (λem) | ~450 nm (in water)[3] | 455 nm (in PBS)[1] | ~448 nm[2] |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | ~36,700 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.356 (in water)[3] | 0.32[1] | Varies with derivative, can be high[2] |
| Stokes Shift | ~130 nm | 100 nm[1] | ~62 nm |
Table 2: Cytotoxicity Data for Selected 7-Hydroxycoumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-nitro-7-hydroxycoumarin | K562 (Leukemia) | 475-880 (depending on cell line) | [4] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric) | 2.63 ± 0.17 | [5] |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | 55.24 (at 48h) | [6] |
Experimental Protocols
The following protocols are generalized for the use of this compound in live-cell imaging and should be optimized for specific cell types and experimental conditions.
Protocol 1: General Staining of Live Cells for Fluorescence Microscopy
Objective: To visualize the intracellular distribution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging chamber or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Staining: a. Prepare a working solution of the probe by diluting the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Acquire fluorescent images using a fluorescence microscope with excitation around 350-380 nm and emission detection around 440-480 nm.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To use this compound to detect changes in intracellular ROS levels.
Materials:
-
All materials from Protocol 1
-
A known ROS inducer (e.g., hydrogen peroxide (H₂O₂), menadione)
-
An antioxidant (e.g., N-acetylcysteine (NAC)) as a negative control
Procedure:
-
Cell Seeding and Staining: Follow steps 1-3 from Protocol 1.
-
Induction of Oxidative Stress: a. After staining, wash the cells with pre-warmed PBS. b. Add fresh, pre-warmed cell culture medium containing the ROS inducer at a predetermined optimal concentration. For a positive control, incubate a separate set of stained cells with the ROS inducer. For a negative control, pre-incubate cells with an antioxidant like NAC before adding the ROS inducer. c. Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.
-
Imaging: Wash the cells with PBS and add fresh imaging buffer. Acquire fluorescent images as described in Protocol 1.
-
Analysis: Quantify the fluorescence intensity of the cells in the different treatment groups. A decrease in fluorescence intensity in the ROS-induced group compared to the control group would indicate the presence of oxidative stress.
Protocol 3: Cytotoxicity Assay
Objective: To determine the optimal non-toxic concentration of this compound for live-cell imaging.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: General workflow for live-cell staining with this compound.
Caption: Proposed mechanism for ROS detection using this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
References
- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Pharmacodynamic study of the 7,8-dihydroxy-4-methylcoumarin-induced selective cytotoxicity toward U-937 leukemic cells versus mature monocytes: cytoplasmic p21(Cip1/WAF1) as resistance factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-3,4,8-trimethylcoumarin in Reactive Oxygen Species Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3,4,8-trimethylcoumarin is a fluorescent probe that can be utilized for the detection of reactive oxygen species (ROS) within cellular and biochemical assays. Coumarin derivatives are known for their sensitivity to the cellular microenvironment, and their fluorescence properties can change upon interaction with ROS. This document provides detailed application notes and experimental protocols for the use of this compound as a tool to investigate oxidative stress.
The principle of detection relies on the modulation of the fluorescence of the coumarin derivative upon reaction with ROS. The hydroxyl group on the coumarin scaffold is susceptible to oxidation by highly reactive oxygen species, which can lead to a change in the fluorescence intensity or a shift in the emission spectrum of the molecule. This alteration in fluorescence provides a detectable signal that can be correlated with the levels of intracellular ROS.
Physicochemical and Fluorescence Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1][2] |
| CAS Number | 91963-11-0 | [1][2][3] |
| Melting Point | 278-280 °C | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [4] |
| Excitation Wavelength (λex) | ~350-380 nm (estimated) | [5] |
| Emission Wavelength (λem) | ~440-480 nm (estimated) | [5] |
| Quantum Yield (Φ) | 0.08 - 0.32 (estimated for 7-hydroxycoumarin derivatives) | [6][7][8] |
| Molar Extinction Coefficient (ε) | ~16,800 M⁻¹cm⁻¹ (for 7-hydroxycoumarin in ethanol) | [8] |
Experimental Protocols
The following protocols are generalized for the use of this compound in cultured cells and should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Detection of ROS
This protocol describes the use of this compound to detect ROS in a cell-free system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS-generating system (e.g., Fenton reaction reagents: H₂O₂ and FeSO₄)
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare working solution: Dilute the stock solution in PBS to the desired final concentration (e.g., 10-50 µM).
-
Induce ROS generation: In a 96-well plate, add the ROS-generating system to the wells containing the this compound working solution.
-
Incubate: Incubate the plate at room temperature for a specified time, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 370/460 nm).
Protocol 2: Detection of Intracellular ROS in Live Cells
This protocol provides a method for imaging intracellular ROS in live cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging chamber or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
-
ROS inducer (e.g., hydrogen peroxide (H₂O₂), menadione) (optional, for positive control)
-
Antioxidant (e.g., N-acetylcysteine (NAC)) (optional, for negative control)
Procedure:
-
Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Prepare Probe Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Probe Loading: Dilute the stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-10 µM. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.[5]
-
(Optional) Induction of Oxidative Stress: To induce ROS production for a positive control, treat a subset of cells with a known ROS inducer (e.g., 100-500 µM H₂O₂ in culture medium for 30-60 minutes) before or after probe loading.[5]
-
(Optional) Negative Control: To confirm that the observed fluorescence change is due to ROS, pre-treat a subset of cells with an antioxidant like NAC before adding the ROS inducer.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., DAPI or blue excitation filter).[5] Use an excitation wavelength around 350-380 nm and collect the emission around 440-480 nm.[5]
Signaling Pathway
An increase in intracellular ROS can activate various signaling pathways, one of the most prominent being the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
References
- 1. This compound | C12H12O3 | CID 5397195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 91963-11-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 7-Hydroxy-3,4,8-trimethylcoumarin as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a well-established class of compounds utilized in various biochemical assays, primarily as substrates for cytochrome P450 (CYP) enzymes. The hydroxylation of the coumarin scaffold at the 7-position, a reaction catalyzed by enzymes such as CYP2A6, results in the formation of a highly fluorescent product, umbelliferone (7-hydroxycoumarin) or its substituted analogs. This fluorescence provides a sensitive and continuous method for monitoring enzyme activity and for screening potential inhibitors.[1][2][3] This document provides detailed protocols and application notes for the use of 7-Hydroxy-3,4,8-trimethylcoumarin in enzyme inhibition assays, with a primary focus on its application as a substrate for cytochrome P450 enzymes. While this specific trimethylated derivative is not as commonly cited as other coumarins, the principles of the assay remain consistent. It is postulated that this compound can serve as a substrate for hydroxylation or as a competitive inhibitor in assays utilizing a standard coumarin substrate.
Principle of the Assay
The core principle of the enzyme inhibition assay using a 7-hydroxycoumarin derivative lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. In the context of cytochrome P450 enzymes, the monooxygenase activity of the enzyme, requiring NADPH and molecular oxygen, hydroxylates the coumarin ring.[1] The rate of formation of the fluorescent product is directly proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction, and the extent of inhibition can be quantified by measuring the reduction in fluorescence.
Featured Enzyme: Cytochrome P450 2A6 (CYP2A6)
CYP2A6 is a key human enzyme responsible for the metabolism of various xenobiotics, including nicotine and many coumarin-based compounds.[3] It is the primary enzyme that catalyzes the 7-hydroxylation of coumarin.[2][3] Therefore, assays utilizing 7-hydroxycoumarin substrates are excellent tools for studying the activity and inhibition of CYP2A6.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of CYP2A6 by various coumarin derivatives, which can be used as a reference for studies involving this compound.
Table 1: Inhibitory Potency of Coumarin Analogs against Human CYP2A6
| Compound | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| 6,7-Dihydroxycoumarin | 0.39 | 0.25 | Competitive | [4] |
| 7,8-Dihydroxycoumarin | 4.61 | 3.02 | Competitive | [4] |
| Methoxsalen (Positive Control) | 0.43 | 0.26 | Not Specified | [4] |
| 8-O-Glucosylated Coumarin Derivative | > 50 | Not Determined | Noncompetitive | [4] |
Table 2: Kinetic Parameters for Coumarin Hydroxylation by CYP2A6
| Substrate | Kₘ (µM) | Vₘₐₓ (min⁻¹) | Reference |
| 6-Methylcoumarin | 0.64 - 0.91 | 0.81 - 0.89 | [5] |
Experimental Protocols
This section provides a detailed methodology for a fluorometric enzyme inhibition assay using a 7-hydroxycoumarin derivative with human liver microsomes, a common source of CYP enzymes.
Protocol: CYP2A6 Inhibition Assay in Human Liver Microsomes
1. Materials and Reagents:
-
This compound (Substrate)
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Test Inhibitor Compound
-
Positive Control Inhibitor (e.g., Methoxsalen)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
HLM Suspension: Dilute the HLMs to the desired protein concentration (e.g., 0.1-0.5 mg/mL) in cold potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Assay Procedure:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer.
-
HLM suspension.
-
Test inhibitor at various concentrations (or vehicle control).
-
This compound at a concentration near its Kₘ (if known) or at a concentration that gives a robust signal.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~350-390 nm and an emission wavelength of ~450-480 nm. The exact wavelengths should be optimized for the specific hydroxylated product of this compound.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
4. Data Analysis:
-
Subtract the rate of the background reaction (without NADPH) from the rates of the test reactions.
-
Calculate the percent inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the general metabolic pathway of coumarin derivatives by cytochrome P450 enzymes, leading to a fluorescent product.
Experimental Workflow
The diagram below outlines the key steps in the enzyme inhibition assay protocol.
Logical Relationship of Inhibition
This diagram illustrates the competitive inhibition mechanism, where both the substrate and the inhibitor compete for the same active site on the enzyme.
References
- 1. A spectrofluorimetric study of the 7-hydroxylation of coumarin by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Coumarin is 7-hydroxylated by CYP2A6 [reactome.org]
- 3. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-Hydroxy-3,4,8-trimethylcoumarin via Pechmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a significant class of benzopyrone compounds found in many natural products and are of great interest to the pharmaceutical and material science industries due to their diverse biological and photophysical properties. The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. This application note provides a detailed protocol for the synthesis of 7-Hydroxy-3,4,8-trimethylcoumarin, a specific derivative with potential applications in various research fields.
The synthesis of this compound is achieved through the acid-catalyzed reaction of 2,5-dimethylresorcinol with ethyl 2-methylacetoacetate. The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the final coumarin ring system.
Quantitative Data
The following tables summarize the key reagents and the properties of the final product.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Role | Moles (mmol) | Amount |
| 2,5-Dimethylresorcinol | C₈H₁₀O₂ | 138.16 | Phenolic Substrate | 10 | 1.38 g |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | β-Ketoester | 10 | 1.44 g (1.38 mL) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | - | ~10 mL |
| Reaction Parameter | Value | ||||
| Temperature | 0-25 °C | ||||
| Reaction Time | 12-18 hours |
Table 2: Product Characteristics
| Property | Value | Reference |
| Product Name | This compound | - |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Melting Point | 278-280 °C | [2] |
| Appearance | Off-white to pale yellow solid | - |
| CAS Number | 91963-11-0 |
Experimental Protocol
This protocol is an adapted procedure based on general Pechmann condensation methods for similar coumarin derivatives.[3][4]
3.1. Materials and Equipment
-
2,5-Dimethylresorcinol
-
Ethyl 2-methylacetoacetate
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a 50 mL round-bottom flask in an ice bath on a magnetic stirrer.
-
Addition of Catalyst: Carefully add 10 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.
-
Addition of Reactants: In a separate beaker, mix 1.38 g (10 mmol) of 2,5-dimethylresorcinol and 1.44 g (10 mmol) of ethyl 2-methylacetoacetate. Stir until the resorcinol is fully dissolved.
-
Condensation Reaction: Slowly add the mixture of 2,5-dimethylresorcinol and ethyl 2-methylacetoacetate dropwise to the cold, stirring sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The color of the mixture may darken.
-
Product Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point and yield of the final product. Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. Pechmann Condensation Mechanism
Caption: Simplified mechanism of the Pechmann condensation.
References
Application Notes and Protocols for High-Throughput Screening Using Substituted Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted coumarins are a versatile class of bicyclic heterocyclic compounds widely recognized for their significant fluorescent properties, making them invaluable tools in high-throughput screening (HTS) for drug discovery.[1][2] Their core structure, a benzopyran-2-one ring system, can be readily modified with various functional groups to fine-tune their photophysical and biochemical characteristics.[1] These modifications allow for the development of specific probes that are sensitive to their microenvironment, such as changes in polarity, pH, and enzymatic activity.[1][2]
The high quantum efficiency, good photostability, and relatively small size of many coumarin derivatives make them ideal fluorophores for HTS assays. They are frequently employed as pro-fluorescent substrates, where enzymatic cleavage of a non-fluorescent coumarin derivative releases a highly fluorescent product, providing a robust and easily detectable signal.[3][4][5][6] This principle is applied in a variety of assays to screen for modulators of enzymes such as kinases, proteases (e.g., caspases), and cytochrome P450s.
This document provides detailed application notes and protocols for the use of substituted coumarins in HTS, with a focus on quantitative data presentation and clear experimental methodologies.
Data Presentation: Quantitative Analysis of Substituted Coumarins in HTS
The following tables summarize quantitative data for various substituted coumarins from HTS assays, providing a basis for comparison of their potency and assay performance.
Table 1: Inhibitory Activity (IC50) of Substituted Coumarins against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 4 | 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | HL60 (Leukemia) | 8.09 | [3][7] |
| 8b | (2E)-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | HepG2 (Liver Cancer) | 13.14 | [3][7] |
| 5d | 3-(Coumarin-3-yl)-acrolein derivative | A549 (Lung Cancer) | 0.70 ± 0.05 | [8] |
| 6e | 3-(Coumarin-3-yl)-acrolein derivative | KB (Oral Cancer) | 0.39 ± 0.07 | [8] |
| VIIb | 7-hydroxyl-4-methylcoumarin-thiazolidin-4-one hybrid | MCF-7 (Breast Cancer) | 1.03 ± 0.05 |
Table 2: Enzyme Inhibition and HTS Assay Performance Metrics for Coumarin-Based Assays
| Coumarin Substrate/Inhibitor | Target Enzyme | Assay Type | IC50 (µM) | Z'-Factor | Reference |
| VIIb | PI3K-α | Enzyme Inhibition | 3.70 ± 0.19 | Not Reported | |
| VIIb | Akt-1 | Enzyme Inhibition | 2.93 ± 0.15 | Not Reported | |
| Staurosporine (in Ulk1 kinase assay) | Ulk1 Kinase | AlphaScreen | Not Applicable | 0.83 ± 0.02 | |
| Ketoconazole (using BFC substrate) | CYP3A4 | Fluorescence | Varies with substrate | > 0.5 (Implied) | [1][9] |
| Ac-DEVD-AMC | Caspase-3 | Fluorometric | Not Applicable | > 0.5 (Implied) | [2] |
Note: Z'-factor is a statistical measure of HTS assay quality, where a value between 0.5 and 1.0 indicates an excellent assay. While not always explicitly reported in publications, assays described as "robust" or suitable for HTS generally meet this criterion.[6][10]
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition by Substituted Coumarins
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[11][12] Its dysregulation is frequently observed in various cancers, making it a key target for drug development.[12] Certain substituted coumarins have been shown to exert their cytotoxic effects by inhibiting this pathway, leading to apoptosis.[3][7][8]
Caption: PI3K/Akt signaling pathway and points of inhibition by substituted coumarins.
General High-Throughput Screening Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based or biochemical high-throughput screening campaign designed to identify modulators of a specific biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins as factor XIIa inhibitors: Potency and selectivity improvements using a fragment-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cellular Structures with 7-Hydroxy-3,4,8-trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3,4,8-trimethylcoumarin is a fluorescent molecule belonging to the coumarin family. Coumarin derivatives are widely utilized in biological research as fluorescent probes for their ability to visualize cellular structures and processes. Their utility stems from their generally good photostability, high fluorescence quantum yields, and sensitivity to the cellular microenvironment. This document provides generalized application notes and protocols for the use of this compound in labeling cellular structures, based on the known properties of similar 7-hydroxycoumarin analogs. It is important to note that specific experimental conditions will require optimization for your particular cell type and application.
Physicochemical Properties and Spectral Data
| Property | Value (for 7-hydroxy-4-methylcoumarin) | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Excitation Maximum (λex) | ~360 nm | [2] |
| Emission Maximum (λem) | ~448 nm | [2] |
| Appearance | Off-White Powder | [3] |
| Solubility | Soluble in DMSO and Ethanol |
Note: The spectral properties of coumarin dyes can be solvent-dependent. It is recommended to perform a spectral scan of this compound in the desired experimental buffer.
Experimental Protocols
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will allow them to reach 50-70% confluency on the day of the experiment.
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. Incubation time should be optimized.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~450 nm).
Caption: A hypothetical model of potential signaling pathway interactions based on related compounds.
Disclaimer
The information provided in these application notes is intended as a general guide. The protocols and data are based on published literature for structurally related compounds and have not been specifically validated for this compound. Researchers should perform their own optimization and validation experiments to ensure the suitability of this compound for their specific applications.
References
Application Notes and Protocols for Monitoring Enzyme Kinetics with a 7-Hydroxycoumarin-Based Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycoumarin, also known as umbelliferone, and its derivatives are versatile fluorophores widely utilized in biochemical assays to monitor enzyme activity.[1] Their desirable photophysical properties, including a large Stokes shift and high fluorescence quantum yield, make them excellent tools for developing sensitive and specific enzyme assays.[2][3][4] These assays are amenable to high-throughput screening (HTS) formats, crucial for drug discovery and development.[1]
This document provides detailed application notes and protocols for using 7-hydroxycoumarin-based probes to determine enzyme kinetics, focusing on two primary assay principles: the conversion of a non-fluorescent (profluorescent) substrate into the highly fluorescent 7-hydroxycoumarin, and the quenching of 7-hydroxycoumarin fluorescence upon enzymatic modification or binding.
Principle of the Assay
Fluorescence-based enzyme assays using coumarin derivatives offer high sensitivity and are suitable for miniaturized reactions.[1] The core principle relies on the significant change in fluorescence properties between the substrate and the product.
-
"Turn-On" Fluorescence (Profluorescent Substrates) : Many enzymes, particularly cytochrome P450 (CYP) oxidases, metabolize non-fluorescent coumarin derivatives into the highly fluorescent 7-hydroxycoumarin.[1][5] For example, the O-dealkylation of 7-ethoxycoumarin by CYP enzymes yields 7-hydroxycoumarin, and the rate of fluorescence increase is directly proportional to the enzyme's activity.[1]
-
"Turn-Off" Fluorescence (Fluorescent Substrates) : Conversely, highly fluorescent 7-hydroxycoumarin can be used as a substrate for conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1][6] These enzymes transfer a substituent (e.g., a glucuronide or sulfate group) to the 7-hydroxyl group, rendering the resulting product non-fluorescent.[1] In this case, enzyme activity is measured by the rate of fluorescence decrease.
-
Fluorescence Quenching/Displacement Assays : In some applications, a 7-hydroxycoumarin derivative acts as a fluorescent probe that binds to an enzyme's active site, resulting in fluorescence quenching.[2][3] The affinity of other, non-fluorescent compounds (e.g., potential inhibitors) for the enzyme can be determined by their ability to displace the fluorescent probe, causing a recovery of fluorescence. This is particularly useful for studying enzyme-inhibitor interactions, as demonstrated with Macrophage Migration Inhibitory Factor (MIF).[2][3]
Applications
7-Hydroxycoumarin-based probes are employed to study a wide range of enzyme families:
-
Cytochrome P450 (CYP) Enzymes : Profluorescent coumarins like 7-ethoxycoumarin are classic substrates for measuring the activity of various CYP isoforms, which are critical in drug metabolism.[1][5][7]
-
UDP-Glucuronosyltransferases (UGTs) & Sulfotransferases (SULTs) : 7-hydroxycoumarin itself is a valuable substrate for directly measuring the activity of these Phase II metabolizing enzymes.[6]
-
Macrophage Migration Inhibitory Factor (MIF) : Substituted 7-hydroxycoumarins have been developed as high-affinity fluorescent probes for the MIF tautomerase active site, enabling competitive binding and inhibitor screening assays.[2][3]
-
Cholinesterases : While many coumarins are used as substrates, some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), allowing for activity determination through inhibition assays.[8][9]
-
Alcohol Dehydrogenases : Certain bacterial alcohol dehydrogenases can reduce 7-hydroxycoumarin, and the kinetics can be monitored by the change in NADPH absorbance.[10]
Visualized Mechanisms and Workflows
Quantitative Data Summary
The following tables summarize kinetic parameters for various enzymes using 7-hydroxycoumarin-based substrates and probes.
Table 1: Kinetic Parameters for Human CYP1 Enzymes with Coumarin Derivatives [5] Data represents the 7-hydroxylation or 7-O-demethylation of the specified substrate.
| Substrate | Enzyme | Km (μM) | Vmax (mol/min/mol CYP) | Intrinsic Clearance (Vmax/Km) |
| 7-Ethoxyresorufin | CYP1A1 | 0.08 ± 0.01 | 12.3 ± 0.3 | 154 |
| 7-Ethoxyresorufin | CYP1A2 | 0.76 ± 0.08 | 15.6 ± 0.5 | 21 |
| 7-Ethoxyresorufin | CYP1B1 | 0.14 ± 0.02 | 8.8 ± 0.4 | 63 |
| 7-Pentoxyresorufin | CYP1A1 | 0.43 ± 0.05 | 13.9 ± 0.5 | 32 |
| 7-Pentoxyresorufin | CYP1A2 | 1.8 ± 0.2 | 16.5 ± 0.7 | 9.2 |
| 7-Pentoxyresorufin | CYP1B1 | 0.25 ± 0.03 | 7.9 ± 0.3 | 32 |
| 7-Ethoxycoumarin | CYP1A1 | 1.1 ± 0.2 | 13.3 ± 0.6 | 12 |
| 7-Ethoxycoumarin | CYP1A2 | 1.2 ± 0.1 | 16.1 ± 0.5 | 13 |
| 7-Ethoxycoumarin | CYP1B1 | 4.3 ± 0.7 | 1.9 ± 0.1 | 0.44 |
Table 2: Inhibition Constants (Ki) of 3-Substituted 7-Hydroxycoumarins for Macrophage Migration Inhibitory Factor (MIF) [2]
| Compound | Substitution at 3-position | Ki (μM) |
| 6k | 4-Bromophenyl | 0.31 ± 0.02 |
| 7 | 3-Fluoro-4-hydroxyphenyl | 0.018 ± 0.001 |
| 8 | Phenyl | 0.100 ± 0.010 |
Experimental Protocols
Protocol 1: General Assay for CYP-Mediated 7-Ethoxycoumarin-O-Deethylation (ECOD)
This protocol describes a typical "turn-on" assay to measure the kinetic parameters of a CYP enzyme.
1. Materials and Reagents:
-
Recombinant human CYP enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
7-Ethoxycoumarin (Substrate) stock solution in DMSO or acetonitrile
-
7-Hydroxycoumarin (Standard) stock solution for calibration curve
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~400 nm, Emission ~450 nm)
2. Procedure:
-
Prepare Standard Curve: Create a serial dilution of the 7-hydroxycoumarin standard in the assay buffer to generate a standard curve (e.g., 0-10 µM). Add 200 µL of each concentration to wells of the microplate and measure fluorescence. This will be used to convert relative fluorescence units (RFU) to product concentration.
-
Assay Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
NADPH regenerating system
-
Recombinant CYP enzyme (at a final concentration determined by optimization)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: To start the reaction, add varying concentrations of the 7-ethoxycoumarin substrate to the wells. A typical concentration range might be 0.1 to 100 µM.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot (in RFU/min).
-
Convert V from RFU/min to µmol/min/mg enzyme using the standard curve.
-
Plot the velocity (V) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.[5][11]
-
Protocol 2: Competitive Binding Assay for MIF Inhibitors
This protocol details a fluorescence displacement assay to determine the binding affinity (Ki) of unlabeled inhibitors for MIF, using a high-affinity 7-hydroxycoumarin probe.[2][3]
1. Materials and Reagents:
-
Recombinant human MIF protein
-
High-affinity fluorescent probe (e.g., Compound 7 from Table 2)
-
Test inhibitors of varying concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~455 nm)
2. Procedure:
-
Assay Setup: In each well of a 96-well plate, prepare a 150 µL mixture containing:
-
100 µL of MIF solution (e.g., final concentration 200 nM in PBS)
-
50 µL of the test inhibitor at various concentrations in PBS (ensure final DMSO concentration is low, e.g., <1% v/v). For the control (maximum fluorescence quenching), add 50 µL of buffer/DMSO.
-
-
Pre-incubation with Inhibitor: Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the MIF.
-
Addition of Fluorescent Probe: Add 50 µL of the fluorescent 7-hydroxycoumarin probe solution (e.g., final concentration 200 nM) to each well.
-
Final Incubation: Mix and incubate for an additional 10 minutes at room temperature to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the specified wavelengths.
-
Data Analysis:
-
The fluorescence intensity will increase as the inhibitor displaces the quenched fluorescent probe from the MIF active site.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound probe.
-
The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, if the Kd of the fluorescent probe is known.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Development of Coumarin-Based Sensors for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin and its derivatives represent a versatile class of fluorophores extensively utilized in the design of chemosensors for the detection of various metal ions.[1][2] Their attractive photophysical properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and structural flexibility, make them ideal candidates for developing sensitive and selective fluorescent probes.[1][2] These sensors are crucial in diverse fields such as environmental monitoring, medical diagnostics, and cellular imaging due to their ability to provide real-time, low-cost, and highly sensitive detection of metal ions that play significant roles in biological and environmental systems.[2][3] This document provides detailed application notes and protocols for the development and application of coumarin-based sensors for the detection of various metal ions.
Signaling Mechanisms of Coumarin-Based Metal Ion Sensors
The detection of metal ions by coumarin-based sensors typically relies on a change in the fluorescence properties of the coumarin fluorophore upon binding to the target ion. Several photophysical processes can be modulated by this interaction, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). The most common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): In the free sensor molecule, the fluorescence of the coumarin core is often quenched by a nearby receptor unit. Upon binding to a metal ion, the receptor's conformation is rigidified, which suppresses the quenching pathway and leads to a significant increase in fluorescence intensity.[4][5]
-
Photoinduced Electron Transfer (PET): The sensor consists of a fluorophore (coumarin) and a receptor unit with a lone pair of electrons (e.g., a nitrogen or sulfur atom). In the absence of a metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When a metal ion binds to the receptor, the energy level of the lone pair is lowered, inhibiting PET and restoring fluorescence.[1][6][7]
-
Intramolecular Charge Transfer (ICT): The coumarin scaffold can be designed to have an electron-donating group and an electron-accepting group. Upon photoexcitation, an ICT state is formed. The binding of a metal ion to the sensor can modulate the efficiency of this ICT process, leading to a change in the fluorescence emission wavelength or intensity.[1][8]
-
C=N Isomerization: In some Schiff base coumarin sensors, the C=N double bond can undergo isomerization in the excited state, which is a non-radiative decay pathway leading to weak fluorescence. Upon complexation with a metal ion, this isomerization is restricted, closing the non-radiative channel and causing a significant fluorescence enhancement.[4][6]
Signaling Pathway of a PET-based Coumarin Sensor
Caption: Photoinduced Electron Transfer (PET) mechanism in a coumarin-based sensor.
Quantitative Performance of Coumarin-Based Metal Ion Sensors
The performance of a coumarin-based sensor is characterized by several key parameters, including its selectivity towards the target metal ion, its sensitivity (limit of detection), the binding stoichiometry, and the binding affinity (association constant). The following tables summarize the quantitative data for a selection of recently developed coumarin-based sensors for different metal ions.
Table 1: Performance of Coumarin-Based Sensors for Cu²⁺
| Sensor Name/Reference | Limit of Detection (LOD) | Stoichiometry (Sensor:Cu²⁺) | Binding Constant (Kₐ) | Solvent System |
| Probe 5[9][10] | 4.0 ppb (fluorescent) | 1:1 | - | Ethanol/HEPES |
| CHT[11][12] | - | - | - | - |
| BS2[13] | ~10⁻⁵ M | - | - | - |
| Probe 1d[14] | 33 nM | - | - | Aqueous buffer |
| Cou-S[1] | - | - | - | Aqueous samples |
Table 2: Performance of Coumarin-Based Sensors for Fe³⁺
| Sensor Name/Reference | Limit of Detection (LOD) | Stoichiometry (Sensor:Fe³⁺) | Binding Constant (Kₐ) | Solvent System |
| FDCN[8] | 0.26 µM | - | - | - |
| RH-Fe[8] | 0.27 µM | 1:1 | - | - |
| CFHZ[15] | 25.7 nM | 2:1 | - | EtOH:H₂O (99:1) |
| H11L[16][17] | - | 1:1 | - | Ethanol |
| BS1[13] | ~10⁻⁵ M | - | - | - |
Table 3: Performance of Coumarin-Based Sensors for Zn²⁺
| Sensor Name/Reference | Limit of Detection (LOD) | Stoichiometry (Sensor:Zn²⁺) | Binding Constant (Kₐ) | Solvent System |
| CHB[18][19] | 0.95 µM | 2:1 | 1.32 × 10⁴ M⁻² | PBS (60% DMF) |
| ASZ[20] | 9.94 nmol/L | - | - | - |
| H11L[16][17] | - | 1:1 | - | Ethanol |
| Receptor[19] | 3.26 × 10⁻⁹ M | - | - | EtOH-H₂O (1:1) |
| L[4] | - | - | - | - |
Table 4: Performance of Coumarin-Based Sensors for Al³⁺
| Sensor Name/Reference | Limit of Detection (LOD) | Stoichiometry (Sensor:Al³⁺) | Binding Constant (Kₐ) | Solvent System |
| CND[6] | 2.51 × 10⁻⁷ M | 1:1 | 9.64 × 10⁴ M⁻¹ | EtOH-HEPES (95:5) |
| HBC[5] | - | 1:1 | 7.9 × 10⁴ M⁻¹ | - |
| 7MIZ[7] | - | - | - | - |
| Receptor 1[21] | - | - | - | Aqueous solution |
| Probe 16 | - | 1:1 | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative coumarin-based sensor and its application in metal ion detection.
Protocol 1: Synthesis of a Coumarin-Schiff Base Sensor for Fe³⁺ (Example based on H11L)[17][18]
This protocol describes the synthesis of a Schiff base sensor by the condensation of 7-amino-4-methylcoumarin with 8-hydroxyquinoline-2-carboxaldehyde.
Materials:
-
7-amino-4-methylcoumarin
-
8-hydroxyquinoline-2-carboxaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 7-amino-4-methylcoumarin (1 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
To this solution, add a solution of 8-hydroxyquinoline-2-carboxaldehyde (1 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the coumarin-Schiff base sensor.
-
Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow for Sensor Synthesis
Caption: General workflow for the synthesis of a coumarin-Schiff base sensor.
Protocol 2: General Procedure for Metal Ion Detection using a Coumarin-Based Fluorescent Sensor
This protocol outlines the general steps for evaluating the performance of a synthesized coumarin-based sensor for the detection of a specific metal ion.
Materials and Instruments:
-
Synthesized coumarin-based sensor
-
Stock solutions of various metal ions (e.g., as chloride or nitrate salts) in a suitable solvent (e.g., deionized water, ethanol, or acetonitrile).
-
Buffer solution (e.g., HEPES, PBS) to maintain a constant pH.
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the coumarin sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the appropriate solvent.
-
-
Selectivity Study:
-
In a series of cuvettes, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in the desired buffer/solvent system.
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.
-
Record the fluorescence emission spectrum of each solution after a short incubation period.
-
Compare the fluorescence response in the presence of different metal ions to determine the selectivity of the sensor.
-
-
Titration Experiment (Sensitivity and Binding Affinity):
-
To a cuvette containing the sensor solution at a fixed concentration (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The limit of detection (LOD) can be calculated from the titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation for 1:1 binding).[16][22]
-
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of the sensor (from 0 to 1).
-
Record the fluorescence intensity for each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.[16][18]
-
Logical Relationship for Sensor Design and Evaluation
Caption: Logical workflow from sensor design to performance evaluation.
Conclusion
Coumarin-based fluorescent sensors offer a powerful and versatile platform for the detection of a wide range of metal ions. Their tunable photophysical properties, coupled with the ability to incorporate various metal-binding moieties, allow for the rational design of highly sensitive and selective chemosensors. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists interested in the development and application of these valuable analytical tools in chemical biology, environmental science, and drug development. Further research in this area continues to focus on the development of sensors with enhanced water solubility, ratiometric signaling, and applicability in complex biological environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Coumarin-Derived Fluorescent Chemosensors for Metal I...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A coumarin-based "turn-on" fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel coumarin-based fluorescence chemosensor for Al3+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin-Based Dual Chemosensor for Colorimetric and Fluorescent Detection of Cu2+ in Water Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent sensor for copper(II) ion based on coumarin derivative and its application in cell imaging-光电查 [oe1.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pkdc.ac.in [pkdc.ac.in]
- 17. Coumarin Based Fluorescent Probe for Colorimetric Detection of Fe3+ and Fluorescence Turn On-Off Response of Zn2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A coumarin-based turn-on chemosensor for selective detection of Zn(II) and application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Construction and Application of Zn<sup>2+</sup> Fluorescent Probe Based on Coumarin [cjl.lightpublishing.cn]
- 21. researchgate.net [researchgate.net]
- 22. pkdc.ac.in [pkdc.ac.in]
Application Notes and Protocols for the Use of 7-Hydroxy-3,4,8-trimethylcoumarin in Novel Pharmaceutical Compound Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3,4,8-trimethylcoumarin is a substituted coumarin derivative with potential as a versatile scaffold in the synthesis of novel pharmaceutical compounds. Coumarins, a class of benzopyrone-containing heterocyclic compounds, are known for their wide array of pharmacological activities, including anticancer, anticoagulant, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound offers unique opportunities for chemical modification to develop new therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development. While direct literature on the pharmaceutical applications of this compound is limited, the following protocols are based on established coumarin chemistry and provide a strong foundation for its use in synthesizing novel derivatives with potential therapeutic value.
Key Applications
This compound serves as a valuable starting material for the synthesis of various derivatives with potential biological activities. Its known applications and potential for derivatization include:
-
Melanin Production Inhibition: The parent compound has been identified as an inhibitor of melanin production, suggesting its potential in dermatological applications for treating hyperpigmentation disorders.
-
Precursor for Ethynylcoumarins: It can be used in the preparation of 7-ethynyl-3,4,8-trimethylcoumarin, a derivative that can participate in click chemistry reactions for bioconjugation and the development of targeted therapies.
-
Development of Enzyme Inhibitors: The coumarin scaffold is present in many enzyme inhibitors. Derivatives of this compound could be synthesized to target enzymes such as kinases, proteases, and carbonic anhydrases.
-
Antimicrobial and Antifungal Agents: Coumarin derivatives have shown significant antimicrobial and antifungal activities. Novel compounds derived from this scaffold can be screened for their efficacy against various pathogens.
-
Anti-inflammatory Agents: The anti-inflammatory potential of coumarins is well-documented. New derivatives can be developed and tested for their ability to modulate inflammatory pathways.
-
Anticancer Agents: Many coumarin-based compounds exhibit cytotoxic activity against cancer cell lines. The synthesis of novel derivatives from this compound could lead to the discovery of new anticancer drug candidates.
Data Presentation: Biological Activities of Related Coumarin Derivatives
Due to the limited specific data on this compound derivatives, the following tables summarize quantitative data for structurally related 7-hydroxy-4-methylcoumarin derivatives to provide a reference for expected biological activities.
Table 1: Antimicrobial Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 1a | Schiff Base | Staphylococcus aureus | 12.5 | [1] |
| 1b | Schiff Base | Escherichia coli | 25 | [1] |
| 2a | Pyrazole | Candida albicans | 6.25 | [1] |
| 2b | Pyrazole | Aspergillus niger | 12.5 | [1] |
Table 2: Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin Derivatives
| Compound ID | Substitution at position 6 | % Inhibition of Paw Edema (3h) | Reference |
| 3a | 4-Nitrobenzylamino | 27.38 | [2] |
| 3b | 4-Hydroxybenzylamino | 28.57 | [2] |
| 3c | 4-Acetamidophenylmethylamino | 44.05 | [2] |
| Indomethacin | (Reference Drug) | 32.14 | [2] |
Table 3: Anticancer Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 4a | Hydrazone | MCF-7 (Breast) | 6.85 |[3] | | 4b | Hydrazone | MDA-MB-231 (Breast) | 10.75 |[3] | | 5a | Coumarin-pyrimidine hybrid | HepG2 (Liver) | >50 |[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key derivatives from a 7-hydroxycoumarin scaffold, adaptable for this compound.
Protocol 1: Synthesis of 7-alkoxy-3,4,8-trimethylcoumarin via Williamson Ether Synthesis
This protocol describes the alkylation of the hydroxyl group at the C7 position, a common strategy to modify the lipophilicity and biological activity of coumarins.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Reflux condenser
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-alkoxy-3,4,8-trimethylcoumarin derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-(2-oxo-2-(substituted)ethoxy)-3,4,8-trimethylcoumarin Derivatives
This protocol outlines the synthesis of ether-linked derivatives with potentially enhanced biological activities.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Hydrazine hydrate
-
Substituted aldehyde or ketone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and stirring equipment
Procedure: Step 1: Synthesis of Ethyl 2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
-
Follow Protocol 1, using ethyl bromoacetate as the alkyl halide.
Step 2: Synthesis of 2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide
-
Dissolve the product from Step 1 in ethanol in a round bottom flask.
-
Add hydrazine hydrate (5-10 eq) and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture, and the solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the acetohydrazide derivative.
Step 3: Synthesis of Schiff Bases or Pyrazole Derivatives
-
For Schiff Bases: Dissolve the acetohydrazide from Step 2 in ethanol, add a catalytic amount of glacial acetic acid, and then add the desired substituted aldehyde or ketone (1.0-1.1 eq). Reflux the mixture for 2-6 hours. Cool the reaction mixture to obtain the precipitated Schiff base, which can be purified by recrystallization.
-
For Pyrazole Derivatives: Dissolve the acetohydrazide from Step 2 in ethanol and add a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0-1.1 eq). Reflux for 4-8 hours. After cooling, the product will precipitate and can be purified by recrystallization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential anti-inflammatory mechanism of action.
Experimental Workflow Diagram
Caption: Synthesis workflow for novel coumarin derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel pharmaceutical compounds. The protocols and data presented here, derived from closely related coumarin analogs, provide a solid framework for researchers to begin synthesizing and evaluating new derivatives. The versatility of the coumarin scaffold, combined with the specific substitution pattern of this starting material, offers exciting possibilities for the discovery of new drugs with a range of therapeutic applications. Further research into the specific biological activities and mechanisms of action of this compound derivatives is highly encouraged.
References
Application Notes: Staining of Fixed Cells with Coumarin Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin dyes are a versatile class of fluorophores widely utilized in biological imaging due to their excellent photophysical properties. These properties include high fluorescence quantum yields, sensitivity to the microenvironment, and a molecular structure that is readily amenable to chemical modification.[1][] This adaptability allows for the development of a diverse range of coumarin-based probes for labeling various cellular structures and biomolecules, such as lipids, membranes, and proteins.[][] Their relatively small size facilitates efficient cell permeability and interaction with targets.[] This document provides detailed protocols for the staining of fixed cells using coumarin dyes, offering guidance on fixation, permeabilization, and imaging.
Key Features of Coumarin Dyes in Cellular Imaging:
-
High Quantum Yield: Produces bright fluorescent signals for sensitive detection.[]
-
Photostability: Good resistance to photobleaching allows for longer imaging times.[]
-
Environmental Sensitivity: Fluorescence can be influenced by local polarity and viscosity, enabling the probing of cellular microenvironments.[1][4][5]
-
Tunable Spectral Properties: Chemical modifications can alter the excitation and emission wavelengths, typically in the blue to green spectrum (350–450 nm excitation and 400–550 nm emission), making them suitable for multicolor imaging.[]
Quantitative Data Summary
Successful staining of fixed cells with coumarin dyes is dependent on optimizing several experimental parameters. The following table provides a summary of typical starting concentrations and incubation times for coumarin-based probes. It is highly recommended to optimize these parameters for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Dye Working Concentration | 1 - 25 µM | Higher concentrations may lead to increased background fluorescence. Titration is recommended to find the optimal signal-to-noise ratio.[6] |
| Incubation Time | 15 - 120 minutes | Longer incubation times may be necessary for low-abundance targets.[6] |
| Incubation Temperature | Room Temperature - 37°C | Staining is typically performed at room temperature for fixed cells, but some protocols may specify 37°C.[6] |
| Fixative Concentration (PFA) | 4% in PBS | Paraformaldehyde (PFA) is a common cross-linking fixative that preserves cellular architecture.[6] |
| Permeabilization Agent | 0.1 - 0.5% Triton X-100 | This non-ionic detergent is used to permeabilize cell membranes to allow entry of the dye to intracellular targets.[6] |
Experimental Protocols
This section outlines a general protocol for staining fixed and permeabilized cells with a generic coumarin dye.
Materials
-
Cells cultured on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (optional, e.g., 1% BSA in PBS)
-
Coumarin dye stock solution (e.g., 10 mM in DMSO)
-
Staining Solution: Coumarin dye diluted to the desired working concentration in PBS
-
Mounting medium (with or without DAPI for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for coumarin dye
Protocol Steps
-
Cell Culture and Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on sterile glass coverslips or in imaging-compatible plates.
-
-
Cell Fixation:
-
Gently aspirate the cell culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Cell Permeabilization:
-
To allow the dye to access intracellular targets, permeabilize the cells by adding Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific binding of the dye, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.[7]
-
-
Staining:
-
Prepare the Staining Solution by diluting the coumarin dye stock solution to the desired final working concentration in PBS.
-
Aspirate the previous solution and add the Staining Solution to the cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light to prevent photobleaching.[7]
-
-
Washing:
-
Aspirate the Staining Solution.
-
Wash the cells three to five times with PBS to remove any unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. An anti-fade mounting medium is recommended. A mounting medium containing DAPI can be used for nuclear counterstaining.[7]
-
Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the specific coumarin dye (e.g., excitation at ~405 nm and emission at ~475 nm).[7]
-
Diagrams
Caption: Experimental workflow for staining fixed cells with coumarin dyes.
Caption: Logic of fixation and permeabilization for intracellular staining.
References
Application Notes and Protocols: Flow Cytometry Applications of Fluorescent Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluorescent coumarin derivatives in flow cytometry, a powerful technique for single-cell analysis. This document details the applications of these versatile fluorophores in immunophenotyping, apoptosis detection, and the measurement of enzymatic activity. Detailed protocols and quantitative data are provided to facilitate the integration of coumarin-based dyes into your research and drug development workflows.
Introduction to Coumarin Derivatives in Flow Cytometry
Coumarin and its derivatives are a class of blue-emitting fluorophores widely utilized in various biological applications, including flow cytometry.[1] They are characterized by their relatively small size, which can be advantageous for labeling biological molecules without significantly altering their function.[2] While some basic coumarins may exhibit lower brightness compared to other classes of fluorescent dyes, modern derivatives such as Pacific Blue™ and Alexa Fluor® 350 have been engineered for enhanced fluorescence and photostability, making them valuable tools for multicolor flow cytometry.[3][4]
Coumarin derivatives are typically excited by ultraviolet (UV) or violet lasers, with emission spectra in the blue region of the spectrum.[3][5] This spectral property allows for their seamless integration into multicolor panels with other commonly used fluorophores like FITC (green) and PE (orange/red), minimizing spectral overlap.[3]
Core Applications in Flow Cytometry
Immunophenotyping
Immunophenotyping is a critical application of flow cytometry that involves the identification and quantification of different cell populations within a heterogeneous sample based on the expression of specific cell surface or intracellular markers.[6] Coumarin-conjugated antibodies, particularly those labeled with bright and photostable derivatives like Pacific Blue™, are frequently used in multicolor immunophenotyping panels to identify various immune cell subsets.[3][7]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| Pacific Blue™ | 401 - 410[3] | 452 - 455[3] | 29,500 - 46,000[3] | 0.78 - 0.91[3] | Moderate to High[3] |
| Alexa Fluor® 350 | 346[4] | 442 | 19,000 | ~0.70 | Moderate |
| Coumarin 1 | ~373 | ~450 | 23,000 | 0.73[8] | Moderate |
| Coumarin 6 | ~458 | ~503 | 54,000 | 0.78[9] | High |
This protocol describes the staining of cell surface markers on human PBMCs for flow cytometric analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Pacific Blue™ conjugated anti-human CD4 antibody (or other marker of interest)
-
Other fluorescently conjugated antibodies for multicolor panel (e.g., FITC anti-CD8, PE anti-CD19)
-
Viability Dye (e.g., Propidium Iodide or a fixable viability dye)
-
Flow Cytometer equipped with a violet laser (e.g., 405 nm)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count to adjust the concentration to 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
-
Add 5 µL of Fc Receptor Blocking Reagent to the cell suspension.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the Pacific Blue™ conjugated anti-human CD4 antibody and other antibodies in your panel to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to the tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step once more.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add the viability dye (e.g., Propidium Iodide) according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a violet laser for excitation of the Pacific Blue™ dye.
-
Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
-
Caption: Workflow for immunophenotyping using coumarin-conjugated antibodies.
Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental biological process. Flow cytometry is a powerful tool for quantifying apoptotic cells. Coumarin derivatives can be conjugated to Annexin V, a protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.[10]
This protocol outlines the detection of apoptotic cells using a coumarin-conjugated Annexin V.
Materials:
-
Cells of interest (adherent or suspension)
-
Inducing agent for apoptosis (e.g., staurosporine)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-Coumarin conjugate
-
Propidium Iodide (PI) solution (for distinguishing necrotic cells)
-
Flow Cytometer with UV or violet laser capabilities
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with an appropriate stimulus for the recommended time. A negative control (untreated cells) should be run in parallel.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle method such as trypsinization, and collect both the detached and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of the Annexin V-Coumarin conjugate.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Co-staining with Propidium Iodide:
-
Add 5 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate settings for detecting the blue fluorescence of the coumarin conjugate and the red fluorescence of PI.
-
References
- 1. Detecting Senescence in T Cells by Flow Cytometry Using the SA-β-Galactosidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacific Blue Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. kumc.edu [kumc.edu]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Pechmann condensation reaction conditions for coumarin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coumarin synthesis via the Pechmann condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation reaction?
The Pechmann condensation is a chemical reaction used for the synthesis of coumarins.[1][2] It involves the condensation of a phenol with a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[1][3] Discovered by the German chemist Hans von Pechmann, this method is widely used due to its reliance on simple starting materials to produce a variety of substituted coumarins.[3][4][5]
Q2: What is the underlying mechanism of the Pechmann condensation?
The reaction mechanism proceeds through several acid-catalyzed steps, though the exact sequence can be a subject of discussion.[6] The generally accepted pathway involves:
-
Transesterification: An initial esterification or transesterification between the phenol and the β-keto ester.[1][3]
-
Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl group attacks the aromatic ring of the phenol in a step similar to a Friedel-Crafts acylation, forming a new heterocyclic ring.[3][7]
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[1][3]
dot graph Pechmann_Mechanism { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", label="Pechmann Condensation Mechanism", fontcolor="#202124", fontsize=16, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
// Nodes Reactants [label="Phenol + β-Keto Ester", fillcolor="#F1F3F4"]; Acid [label="Acid Catalyst\n(H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transesterification [label="Transesterification", fillcolor="#F1F3F4"]; Intermediate1 [label="Phenol Ester\nIntermediate", fillcolor="#E8F0FE"]; Cyclization [label="Intramolecular\nElectrophilic Substitution", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#E8F0FE"]; Dehydration [label="Dehydration (-H₂O)", fillcolor="#F1F3F4"]; Product [label="Coumarin", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Acid [label="Activation", color="#EA4335"]; Acid -> Transesterification [style=invis]; Reactants -> Transesterification; Transesterification -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; }
Q3: What are the critical factors influencing the success of a Pechmann condensation?
The outcome of the reaction is highly dependent on three main factors:[8][9]
-
The Nature of the Phenol: The reaction is facilitated by electron-donating groups on the phenol.[5][8] Highly activated phenols, such as resorcinol, can react under much milder conditions.[1][8] Conversely, electron-withdrawing groups can hinder the reaction.[5]
-
The Structure of the β-Keto Ester: The choice of the β-keto ester determines the substitution pattern on the pyrone ring of the resulting coumarin.[8]
-
The Choice of Catalyst: The type and acidity of the condensing agent significantly affect the reaction rate and yield.[5][8]
Q4: What are some common catalysts used in Pechmann condensation?
A wide range of acid catalysts are effective for this reaction, including:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄), methanesulfonic acid (CH₃SO₃H), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (CF₃COOH).[1][8]
-
Lewis acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and indium(III) chloride (InCl₃).[2][8]
-
Solid acid catalysts: Amberlyst-15, zeolites, and sulfated zirconia are often used as they are reusable and can simplify the work-up procedure.[4][8][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Pechmann condensation is resulting in a very low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. A systematic approach is recommended for troubleshooting.[8]
-
Verify Reactant Quality and Stoichiometry: Ensure that the phenol and β-keto ester are pure, as impurities can inhibit the reaction.[8] Confirm that the stoichiometry is correct; typically, a slight excess of the β-keto ester (1.0-1.5 equivalents) is used.[8]
-
Evaluate the Catalyst: Check that the acid catalyst has not been deactivated.[8] The optimal catalyst loading often ranges from 5 to 25 mol%.[8][11] For a model reaction using phloroglucinol and ethyl acetoacetate, increasing the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst from 5 mol% to 10 mol% significantly increased the yield, but a further increase to 15 mol% showed no improvement.[11][12]
-
Optimize Reaction Temperature: The reaction may require heating. For instance, the synthesis of 7-hydroxy-4-methylcoumarin using a zirconia-based catalyst was conducted at 80°C, while other systems may require temperatures up to 130°C.[13] Be aware that excessively high temperatures can sometimes lead to the formation of byproducts.[8]
-
Extend Reaction Time: Some Pechmann condensations can be slow.[8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][8] If the starting materials are still present, extending the reaction time may be necessary.[8]
-
Consider the Solvent: While many Pechmann reactions are run under solvent-free conditions, the choice of solvent can be critical if one is used.[4][10] Aprotic polar solvents may provide better yields than nonpolar solvents.[8]
Issue 2: Mixture of Products and Difficult Purification
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve selectivity?
A: The formation of side products is often due to the high reactivity of the starting materials or harsh reaction conditions.[8]
-
Lower the Reaction Temperature: High temperatures can promote the formation of undesired byproducts. [8]Attempt the reaction at the lowest temperature that still provides a reasonable rate.
-
Reduce Catalyst Loading: While sufficient catalyst is necessary, an excess can sometimes promote side reactions. [8]Try reducing the catalyst amount incrementally.
-
Change the Catalyst: If using a strong Brønsted acid like H₂SO₄, consider switching to a milder Lewis acid or a solid acid catalyst like Amberlyst-15. [4][8]Heterogeneous catalysts can offer higher selectivity and are easier to remove from the reaction mixture. [10] Issue 3: Product Isolation and Work-up
Q: What is the recommended procedure for working up the reaction and isolating the coumarin product?
A: The work-up procedure depends on the physical state of the product and the reaction conditions.
-
Precipitation: A common and effective method is to pour the cooled reaction mixture into ice-cold water. [7][13]This often causes the crude coumarin product to precipitate out of the solution. [13]2. Filtration and Washing: The solid product can be collected by vacuum filtration. [13]It is important to wash the precipitate thoroughly with cold water to remove any residual acid catalyst. [13]3. Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol. [3]4. Extraction: If the product is an oil or does not precipitate, it can be extracted from the aqueous mixture using an organic solvent like ethyl acetate. [8]The combined organic layers are then dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography. [8]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 7-hydroxy-4-methylcoumarin
| Catalyst | Phenol | β-Ketoester | Reaction Conditions | Time (h) | Yield (%) | Reference |
| InCl₃ | Resorcinol | Ethyl acetoacetate | Milling, Room Temp | 0.08 | 98 | [3] |
| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | Solvent-free, 100°C | 1 | 94 | [3] |
| FeCl₃·6H₂O (10 mol%) | Resorcinol | Methyl acetoacetate | Toluene, Reflux | 16 | High | [13][14] |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol | Ethyl acetoacetate | Solvent-free, 110°C | 2.5 | 88 | [11][13] |
| Zirconia-based catalyst | Resorcinol | Ethyl acetoacetate | 80°C | - | Good | [13] |
Table 2: Effect of Catalyst Loading and Temperature on Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 110 | 5 | 67 | [11][12] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 2.5 | 88 | [11][12] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 110 | 2.5 | 88 | [11][12] |
| FeCl₃·6H₂O | 10 | Reflux (Toluene) | 16 | 94 | [14] |
| Sulfonated Nanoparticles | 6.5 | 120 | - | High | [4][15] |
Experimental Protocols
General Protocol for Pechmann Condensation (Synthesis of 7-hydroxy-4-methylcoumarin)
This protocol is a general guideline and may require optimization for different substrates.
-
Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., resorcinol, 1.0 eq) and the β-keto ester (e.g., ethyl acetoacetate, 1.0-1.5 eq). [8]2. Catalyst Addition: Add the chosen acid catalyst. For a solid acid catalyst like Amberlyst-15, add 10-20% by weight of the reactants. [7]If using a strong liquid acid like H₂SO₄, cool the mixture in an ice bath and add the acid slowly and dropwise. [7][13]3. Reaction Conditions: Heat the mixture with stirring to the desired temperature (e.g., 110-120°C for solvent-free conditions with Amberlyst-15). [7]4. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2) until the starting material is consumed. [3][7]5. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. [7]Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product. [7][13]6. Purification: Collect the solid product by vacuum filtration. [13]Wash the solid with cold water until the filtrate is neutral. [13]The product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. iiste.org [iiste.org]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
Addressing photostability issues of coumarin fluorescent probes
Welcome to the technical support center for coumarin-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common photostability issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guides to resolve specific problems related to the photostability of coumarin fluorescent probes.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Question: My coumarin probe's fluorescence signal is fading very quickly when exposed to the excitation light in my microscope. What is causing this and how can I fix it?
-
Answer: This rapid loss of signal is known as photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] The primary causes are typically excessive excitation light intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).[1]
Troubleshooting Steps:
-
Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates photobleaching.[1]
-
Minimize Exposure Time: The longer the fluorophore is exposed to light, the more it will photobleach.[1]
-
Use Antifade Reagents: The chemical environment significantly impacts photostability.[1]
-
Solution: Incorporate an antifade reagent into your mounting medium. These reagents work by scavenging for damaging reactive oxygen species.[1][5] Common antifade agents for fixed cells include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[1] For live-cell imaging, antioxidants like Trolox can be effective.[1][5]
-
-
Optimize pH: The fluorescence of many coumarin derivatives is sensitive to the pH of the environment.[6]
-
Solution: Ensure your imaging buffer or mounting medium is buffered to an optimal pH, which is often around 8.5 for many coumarins.[1]
-
-
Issue 2: Weak or no fluorescent signal even with an antifade reagent.
-
Question: I'm using an antifade mounting medium, but my coumarin signal is still very weak or fades over time. What else could be the problem?
-
Answer: If photobleaching persists despite using an antifade reagent, several other factors could be at play.
Troubleshooting Steps:
-
Check Microscope Filter Sets: Mismatched filters can lead to inefficient excitation and poor signal detection.[1]
-
Solution: Ensure that the excitation and emission filters on your microscope are appropriate for the specific spectral properties of your coumarin probe.[1]
-
-
Evaluate Antifade Reagent Compatibility: Not all antifade reagents are equally effective for all fluorophores.[1]
-
Solution: Some antifade agents, like p-phenylenediamine (PPD), can cause autofluorescence at shorter excitation wavelengths, which may interfere with the emission of blue-emitting coumarins.[1] Consider testing a different antifade reagent, such as Vectashield, which has shown good performance with coumarin dyes.[7]
-
-
Consider Solvent Effects: The photophysical properties of coumarin dyes, including their brightness and stability, are highly dependent on the solvent's polarity.[1][6]
-
Solution: In highly polar protic solvents, non-radiative decay pathways can become more prominent, leading to reduced fluorescence.[1] If your experimental conditions allow, consider if the solvent environment can be modified.
-
-
Choose a More Photostable Probe: Some coumarin derivatives are inherently more photostable than others.[8]
-
Solution: If significant photobleaching continues to be an issue, consider switching to a more photostable coumarin derivative or a fluorophore from a different class known for high photostability, such as the Alexa Fluor series.[9] Fluorinating coumarin dyes at positions 6 and 8 has been shown to enhance photostability.[10]
-
-
Quantitative Data on Coumarin Photostability
The photostability of a fluorescent probe can be quantified by its photobleaching quantum yield (φb) and its photobleaching half-life (t1/2). A lower quantum yield and a longer half-life indicate higher photostability.[8][11]
Table 1: Photobleaching Quantum Yields of Common Coumarin Derivatives
| Coumarin Probe | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [8] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [8] |
| Coumarin 39 | 1.2 x 10⁻³ | [8] |
| Carbostyril 124 | 1.4 x 10⁻³ | [8] |
| Coumarin 307 | 1.8 x 10⁻³ | [8] |
Note: Data was obtained in aqueous solutions. The photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen.[8]
Table 2: Effect of Antifade Reagents on Coumarin Half-Life
| Mounting Medium | Coumarin Half-Life (seconds) | Reference |
| 90% glycerol in PBS (pH 8.5) | 25 | [7] |
| Vectashield | 106 | [7] |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-Life
This protocol provides a method to determine the photobleaching half-life of a fluorescent probe using fluorescence microscopy.[11]
Materials:
-
Fluorescent coumarin probe solution (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).[11]
-
Microscope slides and coverslips.[11]
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[11]
-
Image analysis software (e.g., ImageJ/Fiji).[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the coumarin probe. To immobilize the dye, you can prepare a thin film of the solution on a microscope slide and let it dry, or embed the dye in a polymer matrix.[11]
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the coumarin probe being tested.[11]
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).[11]
-
Continuously illuminate the sample, keeping the illumination intensity constant.[9][11]
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[11]
-
-
Data Analysis:
-
Open the image series in your image analysis software.[11]
-
Select a region of interest (ROI) within the illuminated area.[11]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[9][11]
-
Correct for background fluorescence by subtracting the intensity of a region without any fluorophores.[9]
-
Normalize the intensity values to the initial intensity at time = 0.[9][11]
-
Plot the normalized fluorescence intensity as a function of time. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t1/2).[9][11]
-
Protocol 2: Preparation of a Homemade Antifade Mounting Medium
This protocol describes how to prepare a common p-phenylenediamine (PPD)-based antifade mounting medium.[1]
Materials:
-
p-phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
pH meter
Procedure:
-
Prepare a 10x PBS stock solution.
-
Dissolve PPD in PBS to a final concentration of 0.1%. This may require gentle heating and stirring. Be aware that PPD is toxic and should be handled with care in a fume hood.
-
Adjust the pH of the PPD/PBS solution to approximately 8.0 using NaOH.
-
Add glycerol to the solution to a final concentration of 90%.
-
Mix thoroughly.
-
Store the final solution in small aliquots at -20°C in the dark. Before use, warm an aliquot to room temperature.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways for coumarin dyes.
Caption: A logical workflow for troubleshooting photostability issues with coumarin probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
Preventing aggregation of 7-Hydroxy-3,4,8-trimethylcoumarin in aqueous solutions
Welcome to the technical support center for 7-Hydroxy-3,4,8-trimethylcoumarin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the aggregation of this compound in aqueous solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a blue-shifted absorption spectrum and/or quenched fluorescence. What is happening?
Q2: I'm struggling to dissolve this compound in my aqueous buffer, or it precipitates over time. How can I improve its solubility and prevent aggregation?
A: The limited aqueous solubility of many coumarin derivatives is a primary driver of aggregation.[3] Several factors, including concentration, pH, ionic strength, and the presence of co-solvents, influence its stability in solution.[1][4][5]
Here are key strategies to enhance solubility and prevent aggregation:
-
Optimized Stock Solution Preparation: Prepare a high-concentration stock solution in an organic co-solvent like DMSO or DMF before diluting it into your aqueous buffer.[1][3] This ensures the compound is fully dissolved before encountering the aqueous environment.
-
pH Adjustment: The pH of the aqueous solution can significantly impact the solubility and stability of coumarin derivatives.[4][6] The fluorescence and stability of hydroxycoumarins, in particular, can be pH-dependent.[7][8] It is crucial to determine the optimal pH range for your specific experimental conditions, avoiding pH levels that promote precipitation. For some hydroxycoumarins, alkaline conditions can improve solubility.
-
Use of Excipients: Consider incorporating solubility-enhancing excipients. For example, cyclodextrins like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been shown to form inclusion complexes with similar coumarins (e.g., 7-hydroxy-4-methylcoumarin), significantly improving their solubility and stability.[9]
-
Control Ionic Strength: The ionic strength of the buffer can influence aggregation.[5] While high salt concentrations can sometimes "salt out" organic molecules, leading to aggregation, this effect should be evaluated empirically for your system.[5]
Q3: What are the primary factors that promote the aggregation of this compound?
A: Aggregation is a multifactorial issue. The key contributing factors are:
-
High Concentration: Exceeding the critical aggregation concentration will inevitably lead to the formation of aggregates.[10]
-
Low Solubility: The inherent hydrophobicity of the coumarin scaffold limits its solubility in water.[3]
-
pH and Ionic Strength: Suboptimal pH and high ionic strength can decrease solubility and promote intermolecular interactions.[5][7]
-
Solvent Polarity: In polar protic solvents like ethanol and water, dipole-dipole interactions can become strong enough to cause aggregation, which may be stabilized by hydrogen bonding with the solvent.[2]
Below is a diagram illustrating the relationship between these factors.
Q4: How can I experimentally detect and characterize the aggregation of this compound?
A: Several spectroscopic and light-scattering techniques are highly effective for detecting and quantifying molecular aggregation.
-
UV-Visible Spectroscopy: This is often the first line of investigation. As mentioned, the formation of H-aggregates causes a characteristic blue shift (hypsochromic shift) in the absorption spectrum.[1][10] Monitoring the absorption spectrum at different concentrations can help identify the critical aggregation concentration.[10]
-
Fluorescence Spectroscopy: Aggregation typically leads to a significant quenching of fluorescence intensity.[1][2] This change can be used to monitor the aggregation process kinetically.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for directly measuring the size of particles in a solution.[11] It can distinguish between monomeric species and larger aggregates, providing information on the size distribution and polydispersity of the sample.[11][12] A well-behaved, non-aggregated sample should appear monodisperse.[13]
-
Rayleigh Light Scattering (RLS): An increase in light scattering intensity is indicative of the presence of larger colloidal particles or aggregates in the medium.[14] This method can be used to compare the aggregation state of a sample under different conditions.[14]
Troubleshooting Guide
This workflow provides a step-by-step approach to diagnosing and solving aggregation issues with this compound.
Quantitative Data Summary
| Parameter | Compound | Value / Observation | Conditions | Source |
| Solubility | 7-Hydroxy-4-methylcoumarin | Slightly soluble in hot water; Soluble in ethanol, acetic acid, alkali solution. | Standard | |
| Solubility | Coumarin | Soluble in ethanol; very soluble in ether and chloroform. | Standard | [3] |
| Complexation Effect | 7-Hydroxy-4-methylcoumarin | Complexation with SBE-β-CD improves solubility and stability. | Aqueous buffer, varying pH and temperature. | [9] |
| Aggregation Behavior | Coumarin-153 | Forms H-aggregates in polar protic solvents (ethanol). | Room Temperature | [2] |
| Aggregation Behavior | Coumarin 343 | Forms H-aggregates in aqueous environments, causing a blue-shifted absorption. | Aqueous Solution | [1] |
| Ionic Strength Effect | Coumarin-30 | Aggregation is accelerated by increasing ionic strength (addition of salts). | Aqueous Medium | [5] |
Key Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated Aqueous Solution
This protocol details the recommended procedure for preparing an aqueous solution of this compound while minimizing the risk of aggregation.
Methodology:
-
Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve it in a minimal volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Dissolution: Ensure complete dissolution by vortexing or brief sonication. The solution should be perfectly clear.
-
Dilution: Prepare the final aqueous solution by adding the stock solution dropwise to the vigorously stirred aqueous buffer. The final concentration of DMSO should typically be kept low (e.g., <1%) to avoid impacting the experiment, unless it is being used as a co-solvent.
-
Filtration (Optional): For sensitive applications like DLS, filter the final solution through a 0.2 µm syringe filter to remove any dust particles or pre-existing large aggregates.[13]
-
Verification: Immediately analyze the freshly prepared solution using UV-Vis spectroscopy to check for spectral shifts or DLS to confirm the presence of a monodisperse population of molecules.[13][15]
Protocol 2: Detection of Aggregation using UV-Visible Spectroscopy
Objective: To assess the aggregation state of a this compound solution by analyzing its absorption spectrum.
Materials:
-
Dual-beam UV-Visible spectrophotometer[16]
-
Matched quartz cuvettes (1 cm path length)[16]
-
Aqueous solution of this compound
-
Reference buffer (the same buffer used to prepare the sample)
Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blanking: Fill both the reference and sample cuvettes with the reference buffer and record a baseline spectrum. This corrects for the absorbance of the buffer and any minor cuvette mismatches.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the coumarin solution. Fill the cuvette with the coumarin solution.
-
Spectral Acquisition: Place the reference cuvette (with buffer) and the sample cuvette (with coumarin solution) in the spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).[16]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Compare this spectrum to a reference spectrum of a known monomeric solution (e.g., a very dilute solution or a solution in a non-polar organic solvent where aggregation is minimal).
-
Interpretation: A shift of the λ_max to a shorter wavelength (a blue shift) compared to the monomeric form is strong evidence of H-aggregation.[1][10]
-
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (R_H) and size distribution of particles in a this compound solution to identify and quantify aggregates.[11]
Materials:
-
DLS instrument[13]
-
Low-volume DLS cuvette
-
Syringe filters (0.2 µm or smaller)[13]
-
Aqueous solution of this compound
Methodology:
-
Sample Preparation: The sample must be free of dust and large particulates. Filter approximately 100 µL of the coumarin solution through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[13][17] The required sample volume will depend on the specific instrument (often 20-50 µL).[13]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Launch the software and enter the parameters for the solvent (e.g., viscosity and refractive index of your aqueous buffer) and the experimental temperature.
-
Equilibration: Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes before starting the measurement.[17]
-
Data Acquisition: Perform the DLS measurement. The instrument shines a laser through the sample and analyzes the fluctuations in scattered light intensity over time.[11] These fluctuations are processed by an autocorrelator to generate a correlation function.
-
Data Analysis:
-
The software uses the correlation function to calculate the translational diffusion coefficient.[11]
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_H) of the particles.
-
Interpretation: The output will typically be a size distribution plot (intensity vs. particle size). A monodisperse solution (non-aggregated) will show a single, sharp peak at a small hydrodynamic radius. An aggregated solution will show either a second peak at a much larger size or a very broad peak (high polydispersity).[12][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study [mdpi.com]
- 16. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lsinstruments.ch [lsinstruments.ch]
Effect of solvent polarity on the fluorescence of 7-hydroxycoumarins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxycoumarins. The fluorescence of these compounds is highly sensitive to their environment, particularly solvent polarity, which can present challenges during experimentation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during fluorescence measurements of 7-hydroxycoumarins.
Q1: Why is the fluorescence intensity of my 7-hydroxycoumarin derivative unexpectedly low?
A: Low fluorescence intensity can be attributed to several factors:
-
Concentration Effects: At high concentrations (typically above 200 nM), 7-hydroxycoumarin derivatives can exhibit aggregation-caused quenching (ACQ), where intermolecular π-π stacking leads to self-quenching.[1] It is recommended to work with dilute solutions, for instance, around 1 µM, to avoid inner filter effects.[2]
-
Presence of Quenchers: Components in your sample or buffer, such as heavy metal ions (e.g., Cu²⁺) and halides, can quench fluorescence through collisional or static mechanisms.[1] The hydrophobicity of a binding site in a biological molecule like the macrophage migration inhibitory factor (MIF) can also lead to fluorescence quenching.[3]
-
Solvent Effects: The fluorescence of 7-hydroxycoumarins is highly dependent on the solvent. Hydrophobic solvents like THF and toluene can cause a steep decrease in fluorescence.[3] Aqueous environments, such as PBS buffer, are often most suitable for achieving strong fluorescence.[3]
-
pH of the Solution: The protonation state of the 7-hydroxyl group is critical. In aqueous solutions at or above neutral pH, deprotonation can occur, leading to the formation of an anionic species with different fluorescence properties.[2]
Q2: My fluorescence signal is decreasing over time. What is causing this?
A: A continuous decrease in fluorescence signal during measurement is a classic sign of photobleaching, which is the irreversible photo-degradation of the fluorophore.[1] To mitigate photobleaching:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of light exposure for each measurement.
-
If compatible with your experimental setup, consider adding an anti-photobleaching agent to your buffer.
Q3: I am observing a shift in the emission wavelength of my 7-hydroxycoumarin. What does this indicate?
A: A shift in the emission wavelength, known as a solvatochromic shift, is characteristic of 7-hydroxycoumarins and is highly informative about the fluorophore's microenvironment.
-
Polarity: The emission spectra of 7-hydroxycoumarins are significantly affected by solvent polarity.[4] In non-polar, aprotic solvents, the neutral enol form typically emits in the near-UV to blue region.[2] In more polar and protic solvents, a red-shift (a shift to longer wavelengths) is often observed due to processes like excited-state proton transfer (ESPT).
-
Excited-State Proton Transfer (ESPT): Upon excitation, the 7-hydroxyl group becomes significantly more acidic.[2][5] In the presence of proton-accepting solvents (like water or alcohols), a proton can be transferred from the hydroxyl group to the solvent or to the carbonyl group of the coumarin, often mediated by a "water wire".[6][7] This leads to the formation of different excited-state species (anionic or tautomeric keto form), each with a distinct, red-shifted emission profile.[2][8] The tautomeric form often emits in the green to yellow region.[2]
Q4: My fluorescence readings are inconsistent and not reproducible. What should I check?
A: A lack of reproducibility often points to inconsistencies in the experimental conditions:[1]
-
Assay Conditions: Ensure that the pH, temperature, and solvent composition of your buffer are consistent between experiments. The fluorescence quantum yield of 7-hydroxycoumarins is sensitive to these environmental factors.[1]
-
Instrument Settings: Verify that the excitation and emission wavelengths, slit widths, and detector gain on the fluorometer are identical for all measurements.
-
Sample Preparation: Inconsistent final concentrations of the fluorophore can lead to variability. Ensure accurate and consistent dilutions.
Data Presentation
The photophysical properties of 7-hydroxycoumarins are highly dependent on the solvent. The following table summarizes the typical behavior of 7-hydroxy-4-methylcoumarin in different solvent environments.
| Solvent | Polarity | Predominant Excited Species | Typical Emission Wavelength Range | Key Observations |
| n-Hexane | Non-polar, Aprotic | Neutral Enol Form (N) | Near-UV to Blue | Single emission band from the neutral form. |
| Acetonitrile | Polar, Aprotic | Neutral Enol Form (N) | Blue | Primarily emission from the neutral form, with some red-shift compared to non-polar solvents. |
| Ethanol | Polar, Protic | Neutral (N), Anionic (A) | Blue-Green | Dual fluorescence may be observed due to hydrogen bonding and potential deprotonation in the excited state.[6] |
| Water (neutral pH) | Highly Polar, Protic | Anionic (A), Tautomeric (T) | Green to Yellow-Green | Strong emission from the anionic and/or tautomeric forms due to efficient ESPT.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Measuring Absorption and Fluorescence Spectra
This protocol outlines the steps for acquiring the absorption and fluorescence spectra of a 7-hydroxycoumarin derivative in different solvents.
Materials:
-
7-hydroxycoumarin derivative
-
Spectroscopic grade solvents (e.g., n-hexane, acetonitrile, ethanol, water)
-
1 cm path length quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the 7-hydroxycoumarin derivative in a suitable solvent like DMSO or ethanol.[2]
-
Working Solution Preparation:
-
For UV-Vis absorption measurements, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0.[2]
-
For fluorescence measurements, further dilute the stock solution to a final concentration of about 1 µM to prevent inner filter effects.[2]
-
-
UV-Vis Absorption Measurement:
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the fluorometer to the determined λabs.
-
Record the fluorescence emission spectrum over an appropriate wavelength range, ensuring to capture the full emission profile.
-
Record a blank spectrum of the pure solvent and subtract it from the sample spectrum.
-
Visualizations
Caption: Experimental workflow for characterizing 7-hydroxycoumarin fluorescence.
Caption: Excited-State Proton Transfer (ESPT) pathways for 7-hydroxycoumarin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence in Cell Imaging with Coumarin Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence when using coumarin probes in cell imaging experiments.
Troubleshooting Guides
High background fluorescence can significantly compromise the quality of your imaging data by reducing the signal-to-noise ratio and obscuring the specific signal from your coumarin probe. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root causes of high background.
Issue 1: High Background Fluorescence Across the Entire Image
Question: My entire field of view, including areas without cells, is fluorescent. What is causing this and how can I fix it?
Answer: This issue typically points to fluorescent components in your imaging medium or buffer. The primary culprits are often phenol red and components of fetal bovine serum (FBS).
Recommended Solutions:
-
Switch to Phenol Red-Free Medium: For the duration of your imaging experiment, use a phenol red-free medium. Phenol red is a pH indicator that fluoresces, particularly in the green spectrum, and can significantly increase background noise.[1][2][3][4][5]
-
Reduce or Eliminate Serum: Fetal Bovine Serum (FBS) contains various fluorescent molecules that contribute to autofluorescence.[1][4][6] If your cell line can tolerate it for the duration of the experiment, switch to a serum-free or reduced-serum medium.
-
Thoroughly Wash Out Unbound Probe: Excess, unbound coumarin probe in the imaging medium will fluoresce and contribute to high background. Ensure you perform several washes with fresh, pre-warmed imaging buffer or medium after probe incubation and before imaging.[1][7]
Issue 2: High Background Fluorescence Specifically from the Cells
Question: The background signal is primarily localized to my cells, making it difficult to distinguish my specific signal. What are the potential causes?
Answer: High cellular background can be caused by intrinsic autofluorescence from the cells themselves, non-specific binding of the coumarin probe, or fixation-induced autofluorescence.
Recommended Solutions:
-
Control for Autofluorescence: Always include an unstained control sample in your experiment to determine the baseline level of autofluorescence from your cells.[8][9] This will help you to set appropriate imaging parameters and perform background subtraction during image analysis.
-
Optimize Probe Concentration and Incubation Time: High concentrations of coumarin probes can lead to non-specific binding and aggregation within the cells.[1] Titrate your probe to the lowest effective concentration that provides a specific signal. Additionally, optimizing the incubation time can minimize non-specific uptake.
-
Choose an Appropriate Fixation Method: Aldehyde-based fixatives like glutaraldehyde can induce significant autofluorescence.[8][9] If fixation is required, consider using a methanol or ethanol-based fixation protocol. If you must use an aldehyde fixative, paraformaldehyde is generally a better choice than glutaraldehyde, and you can perform a quenching step with sodium borohydride or glycine to reduce autofluorescence.[8][9]
Data Presentation
Table 1: Effect of Imaging Medium Components on Background Fluorescence
| Component | Effect on Background Fluorescence | Recommended Action |
| Phenol Red | Increases background fluorescence, especially in the green spectrum. | Use phenol red-free imaging medium during the experiment.[1][2][3][4][5] |
| Fetal Bovine Serum (FBS) | Contains autofluorescent molecules that increase background. The effect is concentration-dependent.[4][6] | Use serum-free or reduced-serum (e.g., < 5%) medium for imaging if compatible with cell health.[1][4] |
| Riboflavin | A component of many culture media that is autofluorescent. | If background is problematic, consider using a specialized low-fluorescence imaging buffer.[2] |
Table 2: Photostability of Common Coumarin Dyes
Photobleaching, the irreversible loss of fluorescence upon light exposure, can impact signal intensity. Choosing a more photostable probe can be beneficial for experiments requiring long-term imaging. A lower photobleaching quantum yield (φb) indicates higher photostability.
| Coumarin Derivative | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 1.8 x 10⁻³ | [10] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [10] |
| Coumarin 39 | 1.2 x 10⁻³ | [10] |
| Carbostyril 124 | 1.4 x 10⁻³ | [10] |
Note: Photostability is highly dependent on the experimental conditions, including the solvent and oxygen concentration.[10]
Experimental Protocols
Protocol 1: Live-Cell Imaging with Coumarin Probes to Minimize Background
This protocol provides a general guideline for staining live cells with coumarin probes while minimizing background fluorescence.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Coumarin probe stock solution (e.g., 1-10 mM in DMSO)
-
Phenol red-free, serum-free or reduced-serum imaging medium (e.g., FluoroBrite™ DMEM)
-
Pre-warmed (37°C) phosphate-buffered saline (PBS) or imaging medium for washing
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging-grade dish.
-
Probe Loading:
-
Prepare a working solution of the coumarin probe in the pre-warmed imaging medium. The optimal concentration should be determined by titration (e.g., 0.1 µM to 10 µM).[1]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells and incubate at 37°C. The optimal incubation time should be determined empirically (e.g., 15-60 minutes).
-
-
Washing:
-
Imaging:
-
After the final wash, add a fresh volume of pre-warmed imaging medium to the cells.
-
Proceed with imaging using a fluorescence microscope with the appropriate filter set for your coumarin probe.
-
Use the lowest possible excitation intensity and the shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[1]
-
Protocol 2: Fixed-Cell Staining with Autofluorescence Quenching
This protocol is for fixed-cell imaging and includes a step to reduce aldehyde-induced autofluorescence.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
-
Sodium Borohydride (NaBH₄)
-
Coumarin probe stock solution
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells once with PBS.
-
Fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Autofluorescence Quenching:
-
Permeabilization (if required for intracellular targets):
-
Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Probe Staining:
-
Prepare the coumarin probe working solution in PBS.
-
Incubate the cells with the probe solution for the optimized time.
-
-
Washing:
-
Wash the cells three times with PBS to remove the unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. promocell.com [promocell.com]
- 6. [Effect of the change in serum concentration on serum fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Water Solubility of Coumarin Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with enhancing the water solubility of coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of coumarin derivatives important?
A1: Many coumarin derivatives exhibit poor aqueous solubility, which can significantly limit their therapeutic efficacy and bioavailability.[1] Enhancing water solubility is crucial for ensuring that these compounds can be effectively absorbed and distributed in the body to reach their target sites. Improved solubility can also facilitate formulation development for various administration routes.
Q2: What are the primary strategies for increasing the water solubility of coumarins?
A2: The main approaches can be categorized into three groups:
-
Chemical Modification: Altering the molecular structure of the coumarin derivative to introduce more hydrophilic functional groups. This includes techniques like salt formation, cocrystallization, and hydroxylation.
-
Formulation-Based Approaches: Utilizing excipients and specific formulation techniques to improve solubility without chemically changing the drug molecule. This includes the use of co-solvents, pH adjustment, surfactants, and the formation of solid dispersions.
-
Novel Drug Delivery Systems: Encapsulating the coumarin derivative in a carrier system to enhance its solubility and delivery. Examples include nanoparticles, liposomes, and cyclodextrin complexes.
Q3: How do I choose the best strategy for my specific coumarin derivative?
A3: The optimal strategy depends on the physicochemical properties of your specific coumarin derivative, the desired application, and the stage of drug development. A good starting point is to characterize your compound's properties, such as its pKa, logP, and crystalline structure. For early-stage research, formulation approaches like using co-solvents or pH adjustment can be quick and effective. For later-stage development, more advanced techniques like cocrystallization or nanoparticle formulation may be necessary to achieve the desired stability and bioavailability.
Q4: What is the "solvent-shifting" precipitation issue I encounter when preparing aqueous solutions from a DMSO stock?
A4: This is a common problem where a compound that is highly soluble in an organic solvent like DMSO precipitates when diluted into an aqueous buffer. This occurs because the rapid change in the solvent environment from organic to aqueous drastically reduces the compound's solubility.
Troubleshooting Guides
Issue 1: Precipitation of Coumarin Derivative Upon Dilution of DMSO Stock in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the DMSO stock to the aqueous buffer.
-
Visible particles form and may settle over time.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Final concentration is too high | The final concentration of the coumarin derivative in the aqueous solution exceeds its kinetic solubility limit under the specific conditions (pH, temperature, buffer components). | 1. Lower the Final Concentration: Prepare a more dilute solution. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay to identify the maximum achievable concentration in your specific buffer. |
| Improper mixing technique | Rapid, localized supersaturation occurs when the DMSO stock is not dispersed quickly enough in the aqueous buffer. | Improve Mixing: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This ensures rapid and uniform dispersion. |
| Final DMSO concentration is too low | The final percentage of DMSO in the aqueous solution is insufficient to maintain the solubility of the coumarin derivative. | Adjust Co-solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but low enough (typically <1%) to not interfere with your biological system. You may need to test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%). |
| pH of the aqueous buffer is unfavorable | The solubility of ionizable coumarin derivatives is highly pH-dependent. If the buffer pH is not optimal, the compound may be in its less soluble, non-ionized form. | Optimize Buffer pH: If your coumarin derivative has acidic or basic functional groups, test a range of buffer pH values to find the pH at which solubility is maximized. |
Issue 2: Low Yield or Incomplete Formation of Cocrystals
Symptoms:
-
The final product is a physical mixture of the coumarin derivative and the coformer, as confirmed by analytical techniques like PXRD or DSC.
-
The yield of the cocrystal is consistently low.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inappropriate solvent selection | The solubility of the coumarin derivative and the coformer in the chosen solvent is not suitable for cocrystallization. | 1. Screen Different Solvents: Test a variety of solvents with different polarities. The ideal solvent is one in which both components have moderate but not excessively high solubility. 2. Use a Solvent Mixture: A mixture of a "good" solvent and an "anti-solvent" can sometimes promote cocrystal formation. |
| Incorrect stoichiometric ratio | The molar ratio of the coumarin derivative to the coformer is not optimal for cocrystal formation. | Vary Stoichiometry: Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) of the coumarin derivative to the coformer. |
| Unfavorable crystallization conditions | The temperature, cooling rate, or agitation during crystallization is not conducive to cocrystal nucleation and growth. | 1. Optimize Temperature Profile: Try different temperature profiles, such as slow cooling, crash cooling, or isothermal crystallization. 2. Control Agitation: The level of stirring or agitation can influence crystal growth. Experiment with different agitation speeds. |
| Metastable form is crystallizing | A less stable polymorph of the coumarin derivative or the coformer may be crystallizing preferentially. | Introduce Seed Crystals: If you have a small amount of the desired cocrystal, use it to seed the solution to encourage the growth of the stable cocrystal form. |
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize the quantitative improvements in the water solubility of coumarin and its derivatives using various enhancement strategies.
Table 1: Solubility Enhancement of Coumarin via Solid Dispersions
| Coumarin:Carrier Ratio | Carrier | Preparation Method | Solubility in Distilled Water (µg/mL) | Fold Increase in Solubility |
| Pure Coumarin | - | - | 10 | 1 |
| 1:3 | PVP K30 | Physical Mixture | 178 | 17.8 |
| 1:3 | PVP K30 | Spray Drying | 246 | 24.6 |
| 1:3 | Beta-cyclodextrin | Physical Mixture | - | - |
| 1:3 | Beta-cyclodextrin | Spray Drying | 170 | 17.0 |
Data sourced from a study on amorphous coumarin solid dispersions.[1]
Table 2: Solubility Enhancement of Coumarin via Cocrystallization
| Coformer | Molar Ratio (Coumarin:Coformer) | Fold Increase in Water Solubility |
| Hydroquinone | 1:1 | 1.63 |
| 3,5-dihydroxybenzoic acid | 1:1 | 1.68 |
| Trimesic acid | 1:1 | 2.18 |
Data from a study on the design and synthesis of coumarin pharmaceutical cocrystals.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Coumarin derivative (powder)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the coumarin derivative powder to a scintillation vial. This is to ensure that a saturated solution is formed.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the coumarin derivative in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility of the compound in the aqueous buffer.
Protocol 2: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of solid lipid nanoparticles encapsulating a coumarin derivative using a high-pressure homogenization method.
Materials:
-
Coumarin derivative
-
Solid lipid (e.g., stearic acid)
-
Surfactant (e.g., Tween® 20)
-
Purified water
-
Hot plate with magnetic stirrer
-
High-pressure homogenizer
-
Ice bath
Procedure:
-
Melt the solid lipid (e.g., 100 mg of stearic acid) on a hot plate at a temperature above its melting point (e.g., 75-80°C).
-
Dissolve the coumarin derivative (e.g., 20 mg) in the molten lipid with continuous stirring to form the lipid phase.
-
In a separate beaker, prepare an aqueous phase by dissolving the surfactant (e.g., 150 µL of Tween® 20) in purified water (e.g., 15 mL) and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and stir at high speed to form a coarse oil-in-water emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.
-
Rapidly cool the resulting nanoemulsion in an ice bath to solidify the lipid and form the SLNs.
-
The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Troubleshooting decision tree for precipitation issues.
References
Technical Support Center: Recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin from methanol. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin?
A1: Methanol is a suitable solvent for dissolving 7-hydroxy-4-methyl-8-acetyl-coumarin.[1][2] For effective recrystallization, a mixed solvent system, such as methanol and water, may be optimal. The principle of recrystallization relies on the desired compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[3] For similar coumarins, aqueous alcohol solutions have been shown to be effective for obtaining high recovery of pure crystals.
Q2: What is the expected appearance and melting point of pure 7-hydroxy-4-methyl-8-acetyl-coumarin?
A2: Pure 7-hydroxy-4-methyl-8-acetyl-coumarin typically appears as a light orange to yellow to green crystalline powder.[4] The reported melting point is in the range of 168 - 172 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q3: My compound is not dissolving in methanol, what should I do?
A3: Ensure you are using a sufficient volume of methanol and that you are heating the mixture to near its boiling point.[3][5] If the compound still does not dissolve, it may be due to a large amount of insoluble impurities. In this case, you can try hot filtration to remove the insoluble materials before proceeding with crystallization.[3]
Q4: After cooling, no crystals have formed. What went wrong?
A4: There are a few possibilities:
-
Too much solvent was used: This results in a solution that is not supersaturated upon cooling. The solution can be concentrated by carefully evaporating some of the solvent and then allowing it to cool again.[6]
-
The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point because the solution is too concentrated or the cooling is too rapid. Impurities can also promote oiling. | - Add a small amount of hot solvent to the oil to try and dissolve it, then allow it to cool more slowly.- Use a larger volume of solvent for the initial dissolution.- Consider using a different solvent system. |
| Poor Crystal Recovery | - The compound is too soluble in the cold solvent.- Not enough time was allowed for crystallization.- Crystals were lost during filtration. | - If using a mixed solvent system, increase the proportion of the anti-solvent (e.g., water).- Allow the flask to cool for a longer period, including in an ice bath, to maximize crystal formation.- Ensure the crystals are thoroughly collected from the flask and filter paper. Wash with a minimal amount of ice-cold solvent.[3] |
| Colored Impurities in Crystals | The crude material contains colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.[7] |
| Crystals Form in the Funnel During Hot Filtration | The solution cools and becomes supersaturated in the funnel stem. | - Use a stemless funnel.- Pre-heat the funnel by placing it over the boiling solvent before filtration.- Add a slight excess of hot solvent before filtration to prevent premature crystallization. This excess can be evaporated off after filtration.[8] |
Experimental Protocol: Recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin
This protocol outlines a general procedure for the recrystallization of 7-hydroxy-4-methyl-8-acetyl-coumarin from a methanol/water solvent system.
Materials:
-
Crude 7-hydroxy-4-methyl-8-acetyl-coumarin
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 7-hydroxy-4-methyl-8-acetyl-coumarin in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid. Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot methanol and filter the hot solution through a pre-heated funnel into a clean flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Visualizations
Below is a diagram illustrating the experimental workflow for the recrystallization process.
Caption: Recrystallization workflow for 7-hydroxy-4-methyl-8-acetyl-coumarin.
References
- 1. 8-Acetyl-7-hydroxy-4-methylcoumarin | 2555-29-5 | TCI AMERICA [tcichemicals.com]
- 2. 8-Acetyl-7-hydroxy-4-methylcoumarin | 2555-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. quora.com [quora.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 7-Hydroxy-4-Methylcoumarin
Welcome to the technical support center for the synthesis of 7-hydroxy-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, which is most frequently achieved through the Pechmann condensation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 7-hydroxy-4-methylcoumarin, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of 7-Hydroxy-4-Methylcoumarin
Q: My Pechmann condensation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Verify Reactant Quality and Stoichiometry: Ensure that the resorcinol and ethyl acetoacetate are pure, as impurities can inhibit the reaction. It is also crucial to use the correct molar ratios of the reactants.
-
Catalyst Activity: The acid catalyst is critical for the reaction. Ensure that the catalyst, such as concentrated sulfuric acid, is not old or deactivated. The amount of catalyst used is also important, with typical loadings ranging from 5 to 25 mol%.[1] You may need to optimize the catalyst amount for your specific conditions.
-
Reaction Temperature: The reaction temperature is a critical parameter. While heating is necessary, excessive temperatures can lead to the degradation of the product and the formation of side products. For the synthesis of 7-hydroxy-4-methylcoumarin, a temperature of around 110°C is often optimal when using catalysts like Amberlyst-15.[2]
-
Reaction Time: Pechmann condensations can be slow. It is advisable to monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.[1]
Issue 2: Presence of Significant Impurities and Side Products
Q: My final product is contaminated with significant impurities, making purification difficult. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a frequent challenge in the synthesis of 7-hydroxy-4-methylcoumarin, often due to the reaction conditions. The primary side products include isomeric chromones, products from the self-condensation of ethyl acetoacetate, and other degradation products.
-
Chromone Formation: An isomeric side product, 5-hydroxy-2-methylchromone, can form, particularly if the wrong condensing agent is used. While concentrated sulfuric acid typically favors the formation of coumarins, other catalysts like phosphorus pentoxide are known to promote the formation of chromones in what is known as the Simonis chromone cyclization.[3] To minimize chromone formation, ensure the use of an appropriate catalyst and optimized reaction conditions.
-
Self-Condensation of Ethyl Acetoacetate: At elevated temperatures, ethyl acetoacetate can undergo self-condensation, leading to byproducts.[4] This can be minimized by maintaining careful temperature control and avoiding excessive heat.
-
Isomerization and Cleavage Products: High reaction temperatures can also lead to the isomerization of the desired coumarin product or its cleavage, resulting in a mixture of impurities and a lower yield of the target molecule.
Strategies to Minimize Side Products:
-
Optimize Reaction Temperature: As a general rule, lower the reaction temperature to the minimum required for a reasonable reaction rate. This will help to reduce the formation of thermally induced side products.[1]
-
Adjust Catalyst Loading: An excess of catalyst can sometimes promote side reactions. Try reducing the amount of catalyst to the minimum effective quantity.[1]
-
Purification: For the removal of impurities, recrystallization from ethanol is a commonly used and effective method.[2][5] In some cases, a workup procedure involving dissolution in a basic solution (like aqueous sodium hydroxide), filtration, and subsequent re-precipitation by acidification can be employed to separate the desired coumarin from less soluble or non-phenolic impurities.
Data on Reaction Conditions and Product Yield
The yield of 7-hydroxy-4-methylcoumarin is highly dependent on the choice of catalyst and the reaction conditions employed. The following table summarizes yields obtained with different catalysts.
| Catalyst | Reaction Temperature (°C) | Reaction Time | Yield of 7-Hydroxy-4-Methylcoumarin (%) | Reference |
| Amberlyst-15 | 110 | 100 min | 95 | [2] |
| Concentrated Sulfuric Acid | < 10 (initial), then room temp. | 18-22 hours | 49-88 | [6][7] |
| Tamarind Juice (20 mol%) | 90 | 24 hours | 83 | |
| Zn0.925Ti0.075O NPs (10 mol%) | 110 | Not Specified | 76-89 | [8] |
| FeCl3·6H2O (10 mol%) in toluene | Reflux | 16 hours | High | |
| Antimony chloride on neutral alumina (5 mol%) | Microwave (800 W) | 10 min | Good |
Experimental Protocols
Synthesis of 7-Hydroxy-4-Methylcoumarin using Concentrated Sulfuric Acid [6]
-
Reagent Preparation and Reaction Setup:
-
Place a 50 mL flask or beaker in an ice-water bath to cool.
-
Carefully add 15 mL of concentrated sulfuric acid to the cooled flask.
-
In a separate container, dissolve 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate. Gentle warming may be required to achieve complete dissolution.
-
-
Reaction Execution:
-
Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid. Maintain the reaction temperature below 10-20°C during the addition.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the mixture stand for 18-22 hours.
-
-
Isolation of Crude Product:
-
Pour the reaction mixture into approximately 200 mL of crushed ice or ice-water with vigorous stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals completely before weighing to determine the final yield.
-
Visualizing Reaction Pathways
To aid in understanding the synthesis and the formation of a key side product, the following diagrams illustrate the reaction pathways.
Caption: Main reaction pathway for the synthesis of 7-hydroxy-4-methylcoumarin.
Caption: Formation of the isomeric side product, 5-hydroxy-2-methylchromone.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. britannica.com [britannica.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Reactive Oxygen Species (ROS) Detection: 7-Hydroxycoumarin Derivatives vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of reactive oxygen species (ROS) are paramount in understanding cellular physiology and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Fluorescent probes have emerged as indispensable tools for real-time monitoring of ROS in living cells. This guide provides an objective comparison of 7-hydroxycoumarin derivatives, with a focus on 7-Hydroxy-3,4,8-trimethylcoumarin, against other widely used fluorescent probes for ROS detection. We present a summary of their performance characteristics, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the selection of the most appropriate probe for your research needs.
Quantitative Performance Comparison
The selection of a fluorescent ROS probe depends on several key parameters, including its specificity towards different ROS, photophysical properties, and cellular compatibility. The following table summarizes the quantitative data for 7-hydroxycoumarin derivatives and other common fluorescent probes.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Advantages | Disadvantages |
| 7-Hydroxy-4-methylcoumarin | Primarily •OH | ~350-380 | ~440-480 | ~0.25 - 0.32¹ | Good photostability, cell-permeable, low cytotoxicity.[1][2] | Lower specificity, potential for auto-oxidation. |
| DCFH-DA | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | ~495 | ~529 | Variable | High fluorescence turn-on, widely used.[3][4] | Lack of specificity, prone to auto-oxidation and photo-oxidation, potential for artifacts.[5][6][7] |
| MitoSOX™ Red | Mitochondrial O₂⁻ | ~510 | ~580 | Low | Specific for mitochondrial superoxide.[5] | Can be toxic at high concentrations, potential for non-specific oxidation.[7] |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~518 | ~605 | Low | Specific product (2-hydroxyethidium) for O₂⁻.[5] | Overlapping fluorescence spectra of different oxidation products, requires HPLC for accurate quantification.[5] |
¹Data for a similar 7-hydroxycoumarin derivative[2]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the use of fluorescent probes in cultured cells.
Protocol 1: General ROS Detection using 7-Hydroxycoumarin Derivatives
This protocol is a general guideline for using this compound or similar derivatives for detecting changes in intracellular ROS levels.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cultured cells in a suitable plate or dish
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a stock solution: Dissolve this compound in high-quality DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells onto a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading: Dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently remove the loading solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe.
-
Imaging/Measurement: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Immediately measure the fluorescence using a fluorescence microscope (Ex/Em: ~350-380 nm / ~440-480 nm) or a fluorescence plate reader.
Protocol 2: General ROS Detection using DCFH-DA
This protocol is adapted from commercially available kits and common literature procedures.[3][4]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Cultured cells
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Prepare a stock solution: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO.
-
Cell Seeding: Seed and culture cells as described in Protocol 1.
-
Probe Loading: Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration of 10-25 µM. Add the solution to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells once with PBS or HBSS.
-
Measurement: Measure the fluorescence (Ex/Em: ~495 nm / ~529 nm). For endpoint assays, this is done after washing. For kinetic assays, measurements can be taken over time after adding a stimulus.
Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red
This protocol is a generalized procedure for the specific detection of mitochondrial superoxide.[9]
Materials:
-
MitoSOX™ Red reagent
-
DMSO or HBSS
-
Cell culture medium
-
Cultured cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer.
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Remove the culture medium and add the MitoSOX™ Red working solution to the cells.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with warm buffer.
-
Imaging/Analysis: Image the cells using a fluorescence microscope (Ex/Em: ~510 nm / ~580 nm) or analyze by flow cytometry.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Signaling Pathways of ROS Generation and Detection
Reactive oxygen species are natural byproducts of cellular metabolism, primarily generated in the mitochondria during oxidative phosphorylation. Various internal and external stimuli can lead to an overproduction of ROS, resulting in oxidative stress. This damages cellular components like DNA, proteins, and lipids. Fluorescent probes are designed to react with specific ROS, leading to a change in their fluorescent properties, which can be detected and quantified.
Conclusion
References
- 1. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative study of the enzyme inhibitory activity of different coumarin derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, their ability to inhibit various enzymes has garnered significant attention, paving the way for the development of novel therapeutic agents. This guide provides a comparative study of the enzyme inhibitory activity of different coumarin derivatives against four key enzyme classes: Carbonic Anhydrases, Monoamine Oxidases, Acetylcholinesterase, and Tyrosinase. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Data Presentation: A Quantitative Comparison
The inhibitory efficacy of various coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values of selected coumarin derivatives against the target enzymes, providing a clear and structured comparison of their potency.
Table 1: Carbonic Anhydrase Inhibitory Activity of Coumarin Derivatives
| Coumarin Derivative | Target Isoform | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-hydroxycoumarin | hCA I | >100 | Acetazolamide | 0.25 |
| hCA II | >100 | 0.012 | ||
| hCA IX | 0.98 | 0.025 | ||
| hCA XII | 0.76 | 0.0057 | ||
| 6-nitrocoumarin | hCA I | 7.8 | Acetazolamide | 0.25 |
| hCA II | 9.2 | 0.012 | ||
| hCA IX | 0.15 | 0.025 | ||
| hCA XII | 0.085 | 0.0057 | ||
| Scopoletin | hCA I | 1.2 | Acetazolamide | 0.25 |
| hCA II | 8.5 | 0.012 | ||
| hCA IX | 0.09 | 0.025 | ||
| hCA XII | 0.045 | 0.0057 |
Table 2: Monoamine Oxidase Inhibitory Activity of Coumarin Derivatives
| Coumarin Derivative | Target Isoform | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-((3,4-difluorobenzyl)oxy)-3,4-dimethylcoumarin | MAO-B | 0.00114 | Selegiline | 0.020 |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | R-(-)-deprenyl | - |
| 3-phenyl-7,8-dimethoxydaphnetin | MAO-A | >100 | Toloxatone | 6.61 |
| Phenyl-substituted coumarin 12a | MAO-B | 0.76 | Selegiline | 0.020 |
| Phenyl-substituted coumarin 22d | MAO-B | 0.57 | Selegiline | 0.020 |
Table 3: Acetylcholinesterase Inhibitory Activity of Coumarin Derivatives
| Coumarin Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | 2.42 | Donepezil | 1.82 |
| Coumarin-chalcone hybrid 5e | 0.15 | Rivastigmine | 10.54 |
| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative 4c | 0.802 | Donepezil | - |
Table 4: Tyrosinase Inhibitory Activity of Coumarin Derivatives
| Coumarin Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin–thiosemicarbazone analog FN-19 | 42.16 | Kojic acid | 72.27 |
| 3-arylcoumarin 12b | 0.19 | Kojic acid | ~19 |
| Geranyloxycoumarin 3k | 0.67 | Arbutin | - |
Experimental Protocols: Methodologies for Enzyme Inhibition Assays
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase (CA).
-
Reagents and Buffers:
-
Purified CA isoenzyme (e.g., hCA I, II, IX, or XII).
-
CO2-saturated water.
-
Buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4).
-
pH indicator (e.g., p-nitrophenol).
-
Coumarin derivative inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the buffer containing the CA enzyme and the pH indicator.
-
In the second syringe, load the CO2-saturated water.
-
To determine the inhibitory activity, pre-incubate the enzyme with the coumarin derivative for a specified time before mixing.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
The initial rate of the reaction is determined by fitting the absorbance change over time to a single exponential equation.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the oxidative deamination of a substrate by monoamine oxidase (MAO-A or MAO-B).
-
Reagents and Buffers:
-
Recombinant human MAO-A or MAO-B.
-
Substrate (e.g., kynuramine for a fluorometric assay or p-tyramine for a luminometric assay).
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Coumarin derivative inhibitor dissolved in DMSO.
-
Detection reagent (e.g., horseradish peroxidase and Amplex Red for fluorometric assay).
-
-
Procedure:
-
Prepare serial dilutions of the coumarin derivative in the assay buffer.
-
In a microplate, add the MAO enzyme and the coumarin derivative at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific duration (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a suitable detection method (fluorescence or luminescence).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) inhibitors.
-
Reagents and Buffers:
-
Purified AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).
-
Coumarin derivative inhibitor dissolved in a suitable solvent.
-
-
Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the coumarin derivative at different concentrations.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition and the IC50 value.
-
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.
-
Reagents and Buffers:
-
Mushroom tyrosinase.
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 6.8).
-
Coumarin derivative inhibitor dissolved in DMSO.
-
-
Procedure:
-
In a microplate, add the buffer and the coumarin derivative at various concentrations.
-
Add the tyrosinase solution to each well and pre-incubate for a few minutes at room temperature.
-
Start the reaction by adding the L-DOPA solution.
-
The oxidation of L-DOPA to dopaquinone and subsequently to dopachrome results in a colored product.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
The initial reaction rate is calculated from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Caption: MAO-B pathway in dopamine metabolism and Parkinson's disease.
Cross-Validation of Fluorescence Assay Results: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of experimental data is paramount. Fluorescence-based assays are powerful and widely used tools in drug discovery and basic research for their high sensitivity and suitability for high-throughput screening. However, the potential for artifacts and interference necessitates cross-validation with orthogonal methods to ensure the robustness of the findings.
This guide provides an objective comparison of fluorescence assays with two common orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By employing methods that rely on different physical principles, researchers can gain confidence in their results and obtain a more comprehensive understanding of the molecular interactions under investigation.[1] We will delve into detailed experimental protocols and present quantitative data to illustrate the cross-validation process.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the binding affinity data (dissociation constant, Kd) for the interaction of Carbonic Anhydrase II (CA II) with two sulfonamide inhibitors, as determined by a fluorescence-based method, SPR, and ITC.
| Parameter | Technique | 4-carboxybenzenesulfonamide (CBS) | Dansylamide (DNSA) |
| Kd (nM) | Stopped-Flow Fluorescence | - | 420 ± 80 |
| Surface Plasmon Resonance (SPR) | 760 ± 30 | 420 ± 20 | |
| Isothermal Titration Calorimetry (ITC) | 730 ± 20 | 360 ± 40 | |
| ka (104 M-1s-1) | Stopped-Flow Fluorescence | - | 38 ± 9 |
| Surface Plasmon Resonance (SPR) | 4.8 ± 0.2 | 31 ± 1 | |
| kd (s-1) | Stopped-Flow Fluorescence | - | 0.16 ± 0.03 |
| Surface Plasmon Resonance (SPR) | 0.0365 ± 0.0006 | 0.13 ± 0.01 | |
| ΔH (kcal/mol) | Isothermal Titration Calorimetry (ITC) | -10.3 ± 0.1 | -5.7 ± 0.2 |
Data adapted from Papalia et al. (2006) as cited in a comparative guide.[2]
Experimental Protocols
Detailed methodologies for the primary fluorescence assay and the orthogonal validation methods are provided below.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule (e.g., a protein). The binding event slows down the rotational motion of the tracer, leading to an increase in the polarization of the emitted light.
Materials:
-
Fluorescently labeled ligand (tracer)
-
Purified protein of interest
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorescently labeled tracer and the protein in the assay buffer.
-
Serial Dilution: Perform a serial dilution of the protein in the assay buffer across the wells of the 384-well plate.
-
Tracer Addition: Add a fixed concentration of the tracer to each well. The final concentration of the tracer should be well below the expected Kd.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the measured fluorescence polarization values against the protein concentration and fit the data to a suitable binding model to determine the Kd.
Orthogonal Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (protein of interest)
-
Analyte (small molecule inhibitor)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization: Covalently immobilize the protein (ligand) onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximal analyte binding response (Rmax) of approximately 50-100 response units (RU).
-
Analyte Preparation: Prepare a series of dilutions of the small molecule (analyte) in the running buffer.
-
Interaction Analysis: Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand) at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the surface, preparing it for the next injection cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain sensorgrams. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Orthogonal Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[3][4]
Materials:
-
Isothermal titration calorimeter
-
Protein of interest
-
Small molecule ligand
-
Matched assay buffer (dialysis buffer)
Protocol:
-
Sample Preparation: Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution.[5] Degas the solutions before use.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks from the raw data to obtain the heat change per injection. Subtract the heat of dilution from the heat of binding. Plot the corrected heat changes against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of the Photostability of 7-Hydroxy-3,4,8-trimethylcoumarin and Commercial Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based assays, particularly for applications requiring long-term imaging and quantitative analysis. This guide provides a comparative framework for benchmarking the photostability of the novel coumarin derivative, 7-Hydroxy-3,4,8-trimethylcoumarin, against widely used commercial fluorescent dyes such as Fluorescein, Rhodamine B, and Cy5. The following sections present a summary of available photostability data for commercial dyes, a detailed experimental protocol for a comprehensive comparison, and visualizations to illustrate the experimental workflow and the fundamental process of photobleaching.
Quantitative Photostability Comparison
The photostability of a fluorophore is a critical parameter that dictates its suitability for various fluorescence-based applications. It is often quantified by the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability of a molecule being photochemically altered per absorbed photon; a lower value indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photostability |
| Coumarin | This compound | To be determined | To be determined | To be determined | To be determined |
| Xanthene | Fluorescein | ~494 | ~519 | High (e.g., ~10⁻⁴ - 10⁻⁵) | Low[2] |
| Xanthene | Rhodamine B | ~550 | ~570 | Moderate (e.g., ~10⁻⁶) | Moderate |
| Cyanine | Cy5 | ~649 | ~666 | Moderate (e.g., ~5 x 10⁻⁶)[3] | Moderate[2] |
Experimental Protocols
To ensure a fair and accurate comparison of the photostability of this compound against commercial dyes, a standardized experimental protocol is essential. The following protocol outlines a method for measuring the photobleaching half-life using fluorescence microscopy.
Protocol 1: Measurement of Photobleaching Half-life
Objective: To quantify and compare the rate of photobleaching of this compound and other fluorophores under continuous illumination.[2]
Materials:
-
Fluorescent dye solutions of interest (this compound, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
Procedure:
-
Sample Preparation:
-
Prepare a solution of each fluorescent dye in the desired buffer.
-
To immobilize the dyes and prevent diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dyes can be embedded in a polymer matrix like polyacrylamide.[1]
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Data Analysis:
-
Open the image series in an image analysis software.[4]
-
Select a region of interest (ROI) within the illuminated area.[2][4]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[2][4]
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the photobleaching half-life of a fluorescent dye.
Caption: Experimental workflow for photostability measurement.
Photobleaching Signaling Pathway
Photobleaching is the irreversible loss of fluorescence due to photon-induced chemical damage.[5] The Jablonski diagram below provides a simplified illustration of the electronic state transitions that can lead to photobleaching. A fluorophore in the excited triplet state is long-lived and more susceptible to chemical reactions, often with molecular oxygen, which lead to its permanent destruction.[5]
Caption: Simplified Jablonski diagram illustrating photobleaching.
References
In Vitro vs. In Vivo Correlation: A Comparative Analysis of 7-Hydroxy-3,4,8-trimethylcoumarin Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of 7-Hydroxy-3,4,8-trimethylcoumarin in Preclinical Models.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of the synthetic coumarin derivative, this compound. While direct comparative studies on this specific molecule are limited, this report synthesizes available data on closely related analogues to provide a predictive overview of its potential efficacy and translational challenges. The following sections detail quantitative data from relevant assays, comprehensive experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Activity
Due to the limited availability of data for this compound, the following tables present findings for structurally similar 7-hydroxycoumarin derivatives to provide a comparative context for its expected performance.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of 7-Hydroxycoumarin Derivatives
| Compound/Derivative | Assay Type | Cell Line/System | Endpoint | Result (IC50/Inhibition %) |
| 7-Hydroxy-4-methylcoumarin | DPPH Radical Scavenging | Cell-free | Antioxidant Activity | IC50: 872.97 µM[1] |
| 7-Hydroxycoumarin | DPPH Radical Scavenging | Cell-free | Antioxidant Activity | - |
| Substituted 7-Hydroxy-4-methylcoumarins | COX-2 Inhibition | Enzyme Assay | Anti-inflammatory Activity | - |
| This compound | Not Available | - | - | Data not available |
Table 2: In Vivo Anti-inflammatory Activity of 7-Hydroxycoumarin Derivatives
| Compound/Derivative | Animal Model | Assay Type | Dose | Result (% Inhibition of Edema) |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Rat | Carrageenan-induced paw edema | 100 mg/kg | 27.38% - 44.05% at 3 hours[2][3] |
| This compound | Not Available | - | - | Data not available |
Table 3: In Vitro Cytotoxicity Profile
| Compound/Derivative | Cell Line | Assay Type | Result (CC50/IC50) |
| 7-Hydroxycoumarin | HS613.SK (Normal human skin fibroblasts) | MTT Assay | More toxic than to SK-MEL-31 cells[4][5] |
| 7-Hydroxycoumarin | SK-MEL-31 (Human malignant melanocytes) | MTT Assay | Comparatively low toxicity[4][5] |
| This compound | Not Available | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
In Vitro Assays
1. MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
2. DPPH Radical Scavenging Assay
-
Principle: This assay evaluates the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is measured by a decrease in absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model to assess the acute anti-inflammatory activity of compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
-
Protocol:
-
Fast adult rats overnight before the experiment.
-
Administer the test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose.
-
After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Mandatory Visualizations
Signaling Pathway
Coumarins are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of pro-inflammatory gene expression.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation and comparison of the in vitro and in vivo activity of a test compound like this compound.
References
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Evaluating the Specificity of 7-Hydroxy-3,4,8-trimethylcoumarin as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzyme inhibitory profile of 7-Hydroxy-3,4,8-trimethylcoumarin is limited in publicly available literature. This guide provides a comparative evaluation of its potential specificity based on the experimental data of structurally analogous coumarin derivatives. The substitution of methyl groups at the 3, 4, and 8 positions, along with the hydroxyl group at the 7-position, is expected to significantly influence the compound's inhibitory potency and selectivity. Therefore, the information presented herein should be considered predictive and warrants direct experimental validation.
This guide offers a comparative analysis of the potential enzyme inhibitory specificity of this compound. By examining the inhibitory activities of closely related structural analogs against key enzyme families, namely cytochrome P450s (CYPs) and carbonic anhydrases (CAs), we can infer a potential inhibitory profile for the target compound. Coumarin derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including enzyme inhibition. Understanding the specificity of these interactions is paramount for developing safe and effective therapeutic agents.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory activities of coumarin derivatives structurally related to this compound against various cytochrome P450 and carbonic anhydrase isoforms.
Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by Coumarin Analogs
| Compound | CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 7-Ethynyl-3,4,8-trimethylcoumarin | CYP1A1 | 0.46 | - | Mechanism-based | [1] |
| CYP1A2 | 0.50 | - | Mechanism-based | [1] | |
| CYP2A6 | No inhibition at 50 µM | - | - | [1] | |
| CYP2B1 | No inhibition at 50 µM | - | - | [1] | |
| 6,7-Dihydroxycoumarin | CYP2A6 | 0.39 | 0.25 | Competitive | [2] |
| Other CYPs (1A2, 2D6, 2E1, 3A4, 2C8, 2C9) | Higher IC50 than for CYP2A6 | - | - | [2] | |
| 7,8-Dihydroxycoumarin | CYP2A6 | 4.61 | 3.02 | Competitive | [2] |
| Methoxsalen (Positive Control) | CYP2A6 | 0.43 | 0.26 | - | [2] |
| 5-Methoxycoumarin | CYP2A6 | 130 | - | - | [3] |
| 6-Methoxycoumarin | CYP2A6 | 640 | - | - | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates greater potency.
Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Coumarin Analogs
| Compound | CA Isoform | Ki (nM) | Reference |
| 7-hydroxycoumarin derivative (7d) | hCA IX | 580 | [4] |
| 7-hydroxycoumarin derivative (8a) | hCA XII | 480 | [4] |
| Coumarin | hCA I | 3100 | [5] |
| hCA II | 9200 | [5] | |
| hCA IX | >10000 | [6] | |
| hCA XII | 48600 | [7] | |
| 6-Alkyl/Aralkyl Coumarins | hCA I | >9300 | [7] |
| Thiocoumarin (17) | hCA I | 100 | [7] |
| mCA XIII | 40 | [7] | |
| Coumarin ester (19) | hCA IV | 48 | [7] |
Ki: Inhibition constant. A lower value indicates greater potency. hCA: human carbonic anhydrase. mCA: murine carbonic anhydrase.
Based on the available data for structurally similar compounds, this compound is predicted to exhibit inhibitory activity. The presence of methyl groups at positions 3, 4, and 8, as seen in the potent CYP1A1/1A2 inhibitor 7-ethynyl-3,4,8-trimethylcoumarin, suggests a potential for interaction with the active sites of cytochrome P450 enzymes. The 7-hydroxyl group, a common feature in many CYP2A6 and carbonic anhydrase inhibitors, indicates a likelihood of activity against these enzyme families as well.
Specifically, the high potency and selectivity of 7-ethynyl-3,4,8-trimethylcoumarin for CYP1A1 and CYP1A2 suggest that the core trimethylated coumarin scaffold may favor binding to these isoforms.[1] The lack of inhibition towards CYP2A6 and CYP2B1 by this analog further points towards a degree of selectivity.[1] However, the 7-hydroxyl group in the target compound, as opposed to the 7-ethynyl group, could alter this specificity profile, potentially increasing its affinity for other CYPs like CYP2A6, as seen with other 7-hydroxycoumarin derivatives.[2]
Regarding carbonic anhydrases, various 7-hydroxycoumarin derivatives have shown selective inhibition of tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II.[4][6] This suggests that this compound may also exhibit a preference for these cancer-related isoforms.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the experimental validation of this compound's inhibitory activity.
This protocol is adapted from established methods for determining the IC50 of a test compound against various CYP isoforms.[8]
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known CYP inhibitor for each isoform (positive control)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
In a 96-well plate, add the human liver microsomes or recombinant CYP enzyme, potassium phosphate buffer, and the NADPH regenerating system.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP isoform-specific probe substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
This protocol is based on the stopped-flow method for measuring the inhibition of CA-catalyzed CO2 hydration.
1. Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known CA inhibitor (e.g., acetazolamide) as a positive control
-
Stopped-flow spectrophotometer
2. Assay Procedure:
-
Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the buffer, pH indicator, and the test compound at a specific concentration) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction (CO2 hydration leading to a pH change).
-
Repeat the measurement for each concentration of the test compound, as well as for a control without the inhibitor.
3. Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.
Visualizations
The following diagrams illustrate key concepts in enzyme inhibition studies.
References
- 1. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Analysis of Quantum Yields in Substituted 7-Hydroxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of various substituted 7-hydroxycoumarins, supported by experimental data. The photophysical properties of coumarin derivatives are of significant interest for applications ranging from fluorescent probes in biological imaging to active media in dye lasers. The substitution pattern on the coumarin scaffold profoundly influences their fluorescence efficiency.
Data Presentation: Quantum Yields of Substituted 7-Hydroxycoumarins
The following table summarizes the fluorescence quantum yields (Φ) of several 7-hydroxycoumarin derivatives, highlighting the effects of different substituents and solvents.
| Compound | Substituents | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| 7-Hydroxy-4-methylcoumarin | 4-CH₃ | Methanol | 320 | 387 | 0.266[1] |
| 7-Hydroxy-4-methylcoumarin | 4-CH₃ | Ethanol | 320 | 385 | 0.208[1] |
| 7-Hydroxy-4-methylcoumarin | 4-CH₃ | Water | 320 | 450 | 0.356[1] |
| 7-Hydroxy-4-methylcoumarin | 4-CH₃ | DMSO | 320 | 386 | 0.132[1] |
| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (Marina Blue) | 4-CH₃, 6-F, 8-F | Not Specified | 358 | 455 | 0.63 - 0.89 |
| 7-Hydroxycoumarin-3-carboxylic acid | 3-COOH | PBS (pH 7.4) | - | - | 0.32 |
| 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid (Pacific Blue) | 3-COOH, 6-F, 8-F | ddH₂O or PBS | 401 | 452 | 0.78[2][3] |
| 7-(Diethylamino)coumarin-3-carboxylic acid | 3-COOH, 7-N(C₂H₅)₂ | Methanol | - | 438-457 | up to 0.85[4] |
| 7-(Diethylamino)coumarin-3-carboxamide derivative (Compound 1) | 3-CONH-Phenyl, 7-N(C₂H₅)₂ | THF | - | - | 0.36[5] |
| 7-(Diethylamino)coumarin-3-carboxamide derivative (Compound 2) | 3-CONH-Benzyl, 7-N(C₂H₅)₂ | THF | - | - | 0.43[5] |
| 7-(Diethylamino)coumarin-3-carboxamide derivative (Compound 3) | 3-CONH-Benzothiazole, 7-N(C₂H₅)₂ | THF | - | - | 0.27[5] |
Experimental Protocols
Synthesis of 7-Hydroxycoumarins via Pechmann Condensation
A common method for synthesizing 7-hydroxycoumarins is the Pechmann condensation.[6][7][8][9]
-
Reaction Setup: A phenol (e.g., resorcinol) is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst.
-
Catalyst: Concentrated sulfuric acid is a widely used catalyst.[6][7] Other catalysts include Amberlyst-15.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For example, with sulfuric acid, the temperature should be kept below 10°C during the initial addition, followed by stirring at room temperature.[7]
-
Work-up: The reaction mixture is poured into ice-water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[10][11] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard.[12]
-
Solution Preparation: Prepare a series of dilute solutions of both the 7-hydroxycoumarin sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under each fluorescence emission spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used, this term becomes 1.
-
Mandatory Visualization
Caption: General structure of 7-hydroxycoumarin and key substitution points.
Caption: Workflow for relative quantum yield determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Yield [Pacific Blue] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. jetir.org [jetir.org]
- 8. scispace.com [scispace.com]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. dreem.openfluor.org [dreem.openfluor.org]
- 11. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of 7-Hydroxy-3,4,8-trimethylcoumarin and its Analogs in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic potential of coumarin derivatives, with a focus on 7-Hydroxy-3,4,8-trimethylcoumarin, in the context of primary cell-based assays. While direct experimental data on the cytotoxicity of this compound in primary cells is not extensively available in current literature, this document synthesizes existing data on related coumarin compounds to offer a predictive comparison and guide future research. The information presented herein is intended to assist in the rational design of experiments for evaluating the therapeutic potential and safety profile of this and similar compounds.
Comparative Cytotoxicity of Coumarin Derivatives
Coumarins are a significant class of naturally occurring compounds with a wide range of biological activities, including anticancer properties.[1][2] Their cytotoxic effects are often evaluated against various cancer cell lines, and in some cases, non-cancerous cells to determine selectivity.[3][4] The following table summarizes the cytotoxic activity (IC50 values) of several coumarin derivatives against different cell lines, providing a basis for comparison.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | - | - | Data Not Available | - |
| 8-nitro-7-hydroxycoumarin | K562 | Human Chronic Myelogenous Leukemia | 475-880 | [5] |
| HL-60 | Human Promyelocytic Leukemia | 475-880 | [5] | |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) | U-937 | Human Histiocytic Lymphoma | Potent | [4] |
| Auraptene (a 7-alkoxycoumarin) | MCF-7 | Human Breast Adenocarcinoma | Potent | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Potent | [3] | |
| Compound 4k (a coumarin derivative) | MCF-7 | Human Breast Adenocarcinoma | 4.98 | [6] |
| HepG2 | Human Liver Carcinoma | 9.4 | [6] | |
| Compound 6c (a coumarin derivative) | MCF-7 | Human Breast Adenocarcinoma | 5.85 | [6] |
| Compound 4d (a 7-hydroxy-4-phenylchromen-2-one derivative) | AGS | Human Gastric Adenocarcinoma | 2.63 | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency. The data above is primarily from cancer cell lines, and direct extrapolation to primary cells should be done with caution.
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are crucial for determining the cytotoxic effects of chemical compounds.[8][9] These assays measure various cellular parameters to assess cell viability and death.[10]
Key Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of living cells.[10]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. This assay measures the amount of LDH released from dead or damaged cells as an indicator of cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[11]
General Experimental Workflow for Cytotoxicity Testing:
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathways Involved in Coumarin-Induced Cytotoxicity
Several studies have indicated that coumarin derivatives can induce cytotoxicity through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][12]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some coumarin derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[12]
Caption: Inhibition of the PI3K/Akt pathway by certain coumarin derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by coumarin analogs has been observed.[2]
Caption: Modulation of the MAPK signaling pathway by coumarin analogs.
Conclusion
While direct data on the cytotoxicity of this compound in primary cells is lacking, the available literature on related coumarin derivatives suggests that this class of compounds holds potential for cytotoxic activity. The provided comparative data and experimental protocols offer a framework for researchers to design and conduct studies to elucidate the specific cytotoxic profile of this compound. Future investigations should focus on utilizing a panel of primary cell lines to determine cell-type specific toxicity and to establish a therapeutic index by comparing effects on healthy versus diseased cells. Understanding the underlying molecular mechanisms through pathway analysis will be crucial for the further development of this and other coumarin derivatives as potential therapeutic agents.
References
- 1. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic study of the 7,8-dihydroxy-4-methylcoumarin-induced selective cytotoxicity toward U-937 leukemic cells versus mature monocytes: cytoplasmic p21(Cip1/WAF1) as resistance factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition [mdpi.com]
- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Synthesis and Purification of 7-Hydroxy-3,4,8-trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic and purification methodologies for 7-Hydroxy-3,4,8-trimethylcoumarin. Due to the limited availability of direct, reproducible experimental data for this specific polysubstituted coumarin, this document outlines proposed protocols based on established chemical principles and analogous reactions reported in the scientific literature. The information herein is intended to serve as a foundational resource for the development of a robust and reproducible manufacturing process.
Introduction to this compound
This compound is a polysubstituted derivative of coumarin. The coumarin scaffold is a prominent feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The specific substitution pattern of this molecule, with methyl groups at positions 3, 4, and 8, and a hydroxyl group at position 7, is expected to influence its physicochemical properties and biological efficacy. The reproducible synthesis and purification of this compound are critical for its systematic evaluation in drug discovery and development pipelines.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for coumarin ring formation. This guide focuses on a comparative analysis of two primary routes: the Pechmann Condensation and the Knoevenagel Condensation.
| Parameter | Method 1: Pechmann Condensation (Proposed) | Method 2: Knoevenagel Condensation (Proposed) |
| Starting Materials | 2-Methylresorcinol, Ethyl 2-methylacetoacetate | 2,4-Dihydroxy-3,5-dimethylbenzaldehyde, Triethyl phosphonoacetate |
| Catalyst | Strong acid (e.g., H₂SO₄, Amberlyst-15) | Weak base (e.g., Piperidine, Pyrrolidine) |
| Solvent | Solvent-free or high-boiling point solvent (e.g., Toluene) | Ethanol, Acetonitrile |
| Reaction Temperature | Elevated temperatures (typically >100°C) | Room temperature to reflux |
| Reaction Time | Generally shorter (minutes to a few hours) | Can be longer (several hours to overnight) |
| Reported Yield (Analogous Reactions) | 60-95% | 50-85% |
| Purity of Crude Product | Moderate to high, may contain isomeric byproducts | Generally good, main byproduct is often unreacted starting material |
| Key Advantages | One-pot reaction, often high yielding. | Milder reaction conditions. |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions and charring, synthesis of starting materials can be complex. | Multi-step synthesis of the required substituted salicylaldehyde. |
Experimental Protocols
Method 1: Pechmann Condensation (Proposed)
This proposed protocol is based on the well-established Pechmann condensation reaction for the synthesis of coumarins.[1][2][3][4][5][6][7] The selection of 2-methylresorcinol as the phenolic component and ethyl 2-methylacetoacetate as the β-ketoester is designed to yield the desired 3,4,8-trimethyl substitution pattern.
Reaction Scheme:
Figure 1: Proposed Pechmann condensation for this compound.
Materials:
-
2-Methylresorcinol
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.0 eq).
-
Slowly add ethyl 2-methylacetoacetate (1.1 eq) to the flask while stirring.
-
For Sulfuric Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-5 eq) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours.
-
For Amberlyst-15: Add Amberlyst-15 (20% w/w of resorcinol) to the mixture of 2-methylresorcinol and ethyl 2-methylacetoacetate. Heat the solvent-free mixture to 120-140°C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Method 2: Knoevenagel Condensation (Proposed)
This proposed protocol utilizes the Knoevenagel condensation, a common method for forming carbon-carbon double bonds, which is a key step in the synthesis of certain coumarins.[2] This route requires a substituted salicylaldehyde, which would need to be synthesized in a separate step.
Reaction Scheme:
Figure 2: Proposed Knoevenagel condensation route for this compound.
Materials:
-
2,4-Dihydroxy-3,5-dimethylbenzaldehyde (synthesis required)
-
Triethyl phosphonoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Synthesize 2,4-Dihydroxy-3,5-dimethylbenzaldehyde from 2,4-dimethylphenol via formylation.
-
In a round-bottom flask, dissolve 2,4-Dihydroxy-3,5-dimethylbenzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Acidify the residue with dilute HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Purification and Reproducibility
The purification of this compound is crucial to obtain a product of high purity, which is essential for biological testing. The choice of purification method will depend on the nature of the impurities generated in the chosen synthetic route.
| Purification Method | Description | Applicability & Considerations |
| Recrystallization | The crude product is dissolved in a hot solvent (or solvent mixture, e.g., ethanol/water) and allowed to cool slowly, leading to the formation of pure crystals. | Effective for removing small amounts of impurities with different solubility profiles. The choice of solvent is critical for obtaining good recovery and high purity. |
| Column Chromatography | The crude product is separated on a stationary phase (e.g., silica gel) using a mobile phase of a specific polarity. | Highly effective for separating the desired product from byproducts, including isomers, and unreacted starting materials. It can be time-consuming and requires larger volumes of solvents.[8] |
| Acid-Base Extraction | The phenolic hydroxyl group allows the coumarin to be dissolved in an aqueous basic solution and then re-precipitated by acidification, separating it from non-acidic impurities. | Useful for removing non-phenolic impurities. May not be effective for separating from other acidic byproducts. |
Reproducibility:
The reproducibility of the synthesis and purification of this compound will be highly dependent on the precise control of reaction parameters and the purity of the starting materials. For the Pechmann condensation , controlling the temperature during the addition of the strong acid catalyst is critical to prevent unwanted side reactions and ensure consistent yields. The choice of a solid acid catalyst like Amberlyst-15 may offer better reproducibility and easier workup.[9] For the Knoevenagel condensation , the purity of the synthesized salicylaldehyde will directly impact the purity of the final product. In both cases, consistent application of the chosen purification method is essential for achieving reproducible purity levels.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 3: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is achievable through established synthetic routes such as the Pechmann and Knoevenagel condensations. The Pechmann condensation appears to be a more direct, one-pot approach, though it may require harsher conditions. The Knoevenagel condensation offers milder conditions but necessitates a multi-step synthesis of the key aldehyde intermediate. The reproducibility of either method will heavily rely on stringent control over reaction conditions and consistent purification protocols. For researchers and drug development professionals, a thorough investigation and optimization of these proposed methods will be necessary to establish a reliable and scalable process for obtaining high-purity this compound for further studies.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Coumarin Interference in Biochemical Assays
An objective comparison of the challenges and solutions associated with the use of coumarin compounds in research.
Coumarin derivatives are a ubiquitous class of compounds in drug discovery and chemical biology, valued for their diverse pharmacological activities and inherent fluorescence.[1][2][3] However, these same properties can be a double-edged sword, leading to significant interference in biochemical assays and generating misleading results. Many coumarin-containing molecules are flagged as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false positives in high-throughput screening (HTS) campaigns.[4][5][6] This guide provides an objective comparison of the interference mechanisms of coumarin compounds, supported by experimental data and detailed protocols to help researchers identify and mitigate these artifacts.
Mechanisms of Coumarin-Induced Assay Interference
Coumarin compounds can disrupt biochemical assays through several distinct mechanisms. Understanding these pathways is the first step toward designing robust experiments and correctly interpreting results.
-
Inherent Fluorescence: The most common source of interference stems from the intrinsic fluorescence of the coumarin scaffold.[2][3] Substitutions on the coumarin ring can tune the excitation and emission wavelengths, which may overlap with the spectra of fluorescent reagents or products in an assay.[2][3] This can lead to artificially high signals (false positives) or fluorescence quenching, resulting in false negatives.[4][7]
-
Chemical Reactivity: Many coumarins are electrophilic and can react covalently and non-specifically with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4][6] This reactivity is a hallmark of many PAINS and can lead to promiscuous, irreversible inhibition of multiple unrelated enzymes.[4][6][8]
-
Redox Cycling: Certain chemical motifs found in coumarin derivatives can undergo redox cycling in the presence of reducing agents like dithiothreitol (DTT), which are common in assay buffers. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which in turn can oxidize and inactivate proteins non-specifically.[9]
-
Compound Aggregation: At higher concentrations, some organic molecules, including coumarin derivatives, can form submicellar aggregates that sequester and denature proteins, leading to non-specific enzyme inhibition. This effect can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[9]
Comparative Data on Coumarin Compound Activity
The following table summarizes quantitative data on the inhibitory activity of various coumarin derivatives across different enzymatic assays. It is crucial to note that while some of these compounds may be true inhibitors of their respective targets, the potential for assay interference means these results should be validated through orthogonal assays and counter-screens.
| Compound Class/Derivative | Target Enzyme | Assay Type | IC₅₀ / % Inhibition | Reference Compound | Reference IC₅₀ |
| Coumarin-Thiosemicarbazone Analog (FN-19) | Mushroom Tyrosinase | Enzyme Inhibition | 42.16 ± 5.16 µM | Kojic Acid | 72.27 ± 3.14 µM |
| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase | Enzyme Inhibition | 96.6% Inhibition | - | - |
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Soybean Lipoxygenase | Enzyme Inhibition | 85.1% Inhibition | - | - |
| 4-Hydroxycoumarin Derivative (Compound 2) | Carbonic Anhydrase-II | Enzyme Inhibition | 263 µM | Acetazolamide | 0.5 ± 0.1 µM |
| Coumarin | Platelet Aggregation (AA-induced) | Cell-based | 1.12 mM | - | - |
| Esculetin | Platelet Aggregation (AA-induced) | Cell-based | 3 mM (87% inhib.) | - | - |
| Geranyloxycoumarin (Compound 3k) | Mushroom Tyrosinase | Enzyme Inhibition | 0.67 µM (at 0.8%) | Arbutin | - |
| Coumarin-proline sulfonamide (100a) | DPP-IV / MCF-7 cells | Enzyme/Cell-based | 1.07 mM (MCF-7) | Fluorouracil | 45.04 mM (MCF-7) |
Data compiled from references:[1][10][11][12][13][14]
Key Experimental Protocols
To help researchers identify and characterize interference, detailed methodologies for relevant assays and counter-screens are provided below.
Protocol 1: Tyrosinase Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds on mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to DOPAchrome.
Objective: To determine the IC₅₀ value of a test compound against tyrosinase.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
50 mM Sodium phosphate buffer (pH 7.2)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 mM sodium phosphate buffer (pH 7.2), 0.24 mM L-DOPA, and the desired concentration of the test compound.
-
Initiate the reaction by adding 53.3 units/mL of mushroom tyrosinase to each well, bringing the total volume to 400 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Monitor the formation of DOPAchrome by measuring the absorbance at 490 nm at regular intervals.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Protocol adapted from reference:[14]
Protocol 2: Fluorescence Interference Counter-Screen
This protocol helps determine if a compound's intrinsic fluorescence or quenching properties are interfering with a fluorescence-based assay readout.
Objective: To identify compounds that emit light or quench the signal of a fluorescent probe at the assay's wavelengths.
Materials:
-
Assay buffer
-
Fluorescent probe/product (e.g., 7-hydroxycoumarin, fluorescein)
-
Test compound dissolved in DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Mode 1 (Intrinsic Fluorescence):
-
In a microplate, add the test compound at its highest screening concentration to the assay buffer.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
Wells containing only assay buffer and DMSO serve as the negative control.
-
A significant increase in signal compared to the control indicates intrinsic fluorescence.
-
-
Mode 2 (Fluorescence Quenching):
-
In a microplate, prepare a solution of the fluorescent probe or the fluorescent product of the enzymatic reaction at a concentration that gives a robust signal.
-
Add the test compound at various concentrations.
-
Incubate for a short period (e.g., 15 minutes).
-
Read the plate using the appropriate excitation/emission wavelengths.
-
A concentration-dependent decrease in fluorescence intensity suggests the compound is a quencher.[4][6]
-
Protocol adapted from references:[6][15]
Protocol 3: Thiol-Reactivity Counter-Screen (CPM Assay)
This protocol identifies compounds that react with thiols, a common mechanism of PAINS interference. It uses a thiol-reactive probe like N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM), which becomes highly fluorescent upon reacting with a free thiol.[4]
Objective: To detect compounds that react with free thiols, such as Coenzyme A (CoA), which is a product in many enzymatic assays (e.g., acetyltransferases).
Materials:
-
Assay buffer (containing a non-ionic detergent like Triton X-100 to mitigate aggregation)
-
Coenzyme A (CoA)
-
CPM probe
-
Test compound dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
In a microplate, add the test compound at various concentrations to the assay buffer.
-
Add a fixed concentration of CoA (e.g., 5 µM) to all wells and incubate for 15-30 minutes to allow for any reaction between the compound and the thiol group of CoA.
-
Add the CPM probe (e.g., 20 µM) to initiate the fluorescent reaction with the remaining, unreacted CoA.
-
Monitor the increase in fluorescence over time until the signal plateaus.
-
Compounds that react with CoA will "scavenge" it from the solution, leading to a lower fluorescent signal compared to the DMSO control.
-
Calculate the apparent IC₅₀ from the concentration-response curve to quantify the compound's thiol reactivity.
Protocol adapted from reference:[4][6]
Visualizing Interference Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions and processes involved in assay interference.
Caption: Mechanism of a CPM-based assay and interference by a thiol-reactive coumarin.
Caption: Experimental workflow for triaging interfering compounds in an HTS campaign.
Caption: Logical relationship between coumarin structure and interference potential.
References
- 1. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Coumarin Derivatives as CYP2A6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of coumarin derivatives as inhibitors of Cytochrome P450 2A6 (CYP2A6). CYP2A6 is a key enzyme in human drug metabolism, notably responsible for the metabolic clearance of nicotine.[1] Inhibition of this enzyme is a promising strategy for smoking cessation and may have implications in other therapeutic areas.[2][3][4] This document summarizes key quantitative data, details the experimental protocols for inhibitor evaluation, and visualizes the relevant workflows.
Data Presentation: Quantitative Comparison of Coumarin Derivatives
The inhibitory potential of various coumarin derivatives against CYP2A6 is summarized in the table below. The data includes half-maximal inhibitory concentrations (IC50), inhibition constants (Ki), and the observed mechanism of inhibition.
| Coumarin Derivative | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| 6,7-dihydroxycoumarin | 0.39 | 0.25 | Competitive | [4] |
| 7,8-dihydroxycoumarin | 4.61 | 3.02 | Competitive | |
| 8-O-glucosylated coumarin derivative | - | - | Noncompetitive | |
| Methoxsalen (Positive Control) | 0.43 | 0.26 | - | |
| 7-methylcoumarin | - | - | Mechanism-Based | [3] |
| 7-formylcoumarin | - | - | Mechanism-Based | [3] |
| Chalepensin | 1.4 (NADPH dependent) | 2.64 | Mechanism-Based | [5] |
| Pilocarpine | - | 1.21 | Competitive | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of coumarin derivatives as CYP2A6 inhibitors.
Determination of IC50 for CYP2A6 Inhibition (Reversible Inhibition)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a coumarin derivative using human liver microsomes and a fluorescent probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Coumarin (CYP2A6 probe substrate)
-
Test coumarin derivative (inhibitor)
-
Positive control inhibitor (e.g., Methoxsalen)
-
Acetonitrile (or other suitable quenching solvent)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test coumarin derivative and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing human liver microsomes and potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of the test coumarin derivative to the wells. Include wells with the positive control and a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP2A6 probe substrate, coumarin, and the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
Assessment of Time-Dependent Inhibition (IC50 Shift Assay)
This protocol is used to determine if a coumarin derivative is a time-dependent inhibitor of CYP2A6.
Procedure:
-
Three Experimental Conditions: The IC50 value of the test compound is determined under three different pre-incubation conditions:
-
Condition A (0 min pre-incubation): No pre-incubation with NADPH.
-
Condition B (30 min pre-incubation without NADPH): Pre-incubate the test compound with human liver microsomes for 30 minutes at 37°C in the absence of the NADPH regenerating system.
-
Condition C (30 min pre-incubation with NADPH): Pre-incubate the test compound with human liver microsomes for 30 minutes at 37°C in the presence of the NADPH regenerating system.
-
-
Enzyme Activity Measurement: Following the pre-incubation step for each condition, initiate the CYP2A6 enzymatic reaction by adding the probe substrate (coumarin).
-
Data Interpretation:
-
A significant decrease in the IC50 value in Condition C compared to Conditions A and B indicates time-dependent inhibition. This "IC50 shift" suggests that the inhibitor is metabolized by CYP2A6 to a more potent inhibitory species or forms a covalent bond with the enzyme.
-
If the IC50 values are similar across all three conditions, the inhibition is likely reversible.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for determining the IC50 of CYP2A6 inhibitors.
Caption: Workflow for the IC50 shift assay to assess time-dependent inhibition.
Caption: Simplified mechanism of CYP2A6 inhibition by coumarin derivatives.
References
- 1. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Hydroxy-3,4,8-trimethylcoumarin: A Procedural Guide
The safe and compliant disposal of 7-Hydroxy-3,4,8-trimethylcoumarin is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that this hazardous substance is managed in accordance with institutional and regulatory standards. Adherence to these procedures is paramount to mitigate risks and prevent environmental contamination.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance, primarily acting as an irritant.[1][2][3] Proper handling and disposal are mandatory to ensure personnel safety and environmental protection. This compound should never be disposed of in standard waste streams or discharged into the sewer system.[4][5]
Hazard Classification Data
| Description | GHS Classification | Signal Word | Hazard Statements | Precautionary Statement (Disposal) |
| Skin Irritation | Category 2[3][4] | Warning[1][2][3] | H315: Causes skin irritation[1][2][3] | P501: Dispose of contents/container in accordance with local regulations[1][3][4] |
| Serious Eye Irritation | Category 2/2A[3][4] | H319: Causes serious eye irritation[1][2][3] | ||
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3][4] | H335: May cause respiratory irritation[1][2][3] |
Required Personal Protective Equipment (PPE)
To ensure safety during handling and disposal, the following personal protective equipment must be worn:
-
Protective gloves: Chemical-resistant gloves are mandatory.[1]
-
Protective clothing: A lab coat or other protective garments should be worn.[1]
-
Eye protection: Safety glasses with side shields or goggles are required.[1]
-
Face protection: A face shield may be necessary depending on the scale of handling.[1]
All handling and disposal preparation should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Standard Operating Protocol for Disposal
The following step-by-step process outlines the safe disposal of this compound waste. The primary disposal method involves collection by a licensed professional waste disposal service.
I. Waste Segregation and Container Management
-
Waste Identification: Identify all waste streams containing this compound, including pure compound, contaminated materials (e.g., weigh boats, contaminated gloves), and solutions.
-
Container Selection:
-
For solid waste (e.g., excess compound, contaminated consumables), use a designated, leak-proof hazardous waste container for non-halogenated organic solids.[4]
-
For liquid waste (e.g., solutions, rinsates), use a designated, leak-proof hazardous waste container for non-halogenated organic liquid waste.
-
Ensure all containers are made of a chemically compatible material and are in good condition.[4]
-
-
Labeling:
-
Storage:
II. Disposal of Contaminated Labware and Packaging
-
Empty Containers: A container that held this compound is not considered "empty" until all residues have been removed.[4]
-
Decontamination:
-
Final Disposal of Cleaned Containers: Once properly cleaned and with all hazard labels removed, the container may be disposed of as general waste or recycled, in accordance with institutional guidelines.[1][4]
Experimental Protocol: Waste Preparation for Disposal
While final disposal must be conducted by a licensed service, laboratories are responsible for the safe preparation of the waste.
-
Objective: To safely collect and store this compound waste for pickup by a professional disposal service.
-
Materials:
-
Appropriate PPE (as listed above).
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Spill containment materials.
-
-
Procedure:
-
Don all required PPE before handling the waste.
-
Carefully transfer solid waste into the designated solid waste container, avoiding the creation of dust.[6]
-
Carefully pour liquid waste into the designated liquid waste container, avoiding splashes.
-
Securely close the container lids.
-
Complete the hazardous waste label with all required information.
-
Place the container in the designated SAA.
-
Wash hands thoroughly after handling.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
